molecular formula C27H23F6N9O B15136822 TNG348

TNG348

カタログ番号: B15136822
分子量: 603.5 g/mol
InChIキー: NKGSHRLGUQURMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TNG348 is a useful research compound. Its molecular formula is C27H23F6N9O and its molecular weight is 603.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H23F6N9O

分子量

603.5 g/mol

IUPAC名

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine

InChI

InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3

InChIキー

NKGSHRLGUQURMS-UHFFFAOYSA-N

正規SMILES

CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F

製品の起源

United States

Foundational & Exploratory

TNG348: A Synthetic Lethal Inhibitor of USP1 for HRD+ Cancers - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: TNG348 is a potent and selective, orally bioavailable, allosteric inhibitor of the deubiquitinating enzyme (DUB) ubiquitin-specific protease 1 (USP1).[1][2][3] It was developed by Tango Therapeutics to exploit the synthetic lethal relationship between USP1 inhibition and tumors harboring mutations in BRCA1/2 genes or other homologous recombination deficiencies (HRD).[4][5] Preclinical data demonstrated significant single-agent activity in HRD+ cancer models and strong synergistic effects when combined with PARP inhibitors (PARPi), even in models with acquired PARPi resistance.[2][4][6] However, the clinical development of this compound was discontinued due to observations of grade 3 and 4 liver toxicity in a Phase I/II clinical trial (NCT06065059).[4] This document provides a detailed technical overview of this compound's mechanism of action, preclinical data, and the experimental protocols used in its characterization.

Core Mechanism: Synthetic Lethality and USP1 Inhibition

USP1 plays a crucial role in DNA damage tolerance by deubiquitinating two key proteins: proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[7] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (ub-PCNA) and ub-FANCD2.[7] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leading to synthetic lethality.[5]

Signaling Pathway of this compound Action

TNG348_Mechanism cluster_dna_damage DNA Damage & Repair cluster_usp1 USP1 Complex DNA Damage DNA Damage HRR Homologous Recombination Repair (HRR) DNA Damage->HRR TLS Translesion Synthesis (TLS) DNA Damage->TLS FA Pathway Fanconi Anemia (FA) Pathway DNA Damage->FA Pathway Cell Death Cell Death HRR->Cell Death Cell Survival Cell Survival HRR->Cell Survival TLS->Cell Death TLS->Cell Survival FANCD2 FANCD2 FA Pathway->FANCD2 Ubiquitination FA Pathway->Cell Death FA Pathway->Cell Survival BRCA1/2 BRCA1/2 BRCA1/2->HRR RAD18 RAD18 PCNA PCNA RAD18->PCNA Ubiquitination ub-PCNA ub-PCNA PCNA->ub-PCNA ub-PCNA->TLS Activates ub-FANCD2 ub-FANCD2 FANCD2->ub-FANCD2 ub-FANCD2->FA Pathway Activates USP1 USP1 USP1/UAF1 Complex USP1/UAF1 Complex USP1->USP1/UAF1 Complex UAF1 UAF1 UAF1->USP1/UAF1 Complex USP1/UAF1 Complex->ub-PCNA Deubiquitination USP1/UAF1 Complex->ub-FANCD2 Deubiquitination This compound This compound This compound->USP1/UAF1 Complex Allosteric Inhibition

Caption: Mechanism of this compound-induced synthetic lethality in HRD+ cancer cells.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of USP1 and selective cytotoxicity in BRCA-mutant cell lines.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay (Ub-Rho110)USP1IC5082 nM[3]
Cellular PD Assay (ub-PCNA deubiquitination)MDA-MB-436 (BRCA1-mutant)IC5095 nM[3]
Cell Viability AssayMDA-MB-436 (BRCA1-mutant)IC5068 nM[3]
DUB Selectivity Screen (47 DUBs)USP1% Inhibition @ 10 µMSignificant[1][8]
DUB Selectivity Screen (46 other DUBs)Other DUBs% Inhibition @ 10 µMNot significant[1][8]
Kinase Selectivity Screen (468 kinases)ULK3% Inhibition @ 10 µM89%[1][8]
Kinase Selectivity Screen (467 other kinases)Other Kinases% Inhibition @ 10 µMNot significant[1][8]
In Vivo Efficacy

This compound showed significant anti-tumor activity in patient-derived xenograft (PDX) models, both as a single agent and in combination with PARP inhibitors.

PDX ModelCancer TypeGenetic BackgroundTreatmentOutcomeReference
Ovarian PDXOvarian CancerBRCA2-mutatedThis compound (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.)Synergy[3]
Pancreatic PDXPancreatic CancerBRCA1-mutatedThis compound (80 mg/kg, b.i.d.) + Olaparib (50 mg/kg, q.d.)Synergy[3]
Breast PDXTriple-Negative Breast CancerBRCA-wt, HRD+This compound (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.)Synergy[3]
Breast PDXBreast CancerBRCA1-mutated, PARPi-resistantThis compound (100 mg/kg, q.d.) + Olaparib (50 mg/kg, q.d.)Overcame PARPi resistance[3][6]

Experimental Protocols

In Vitro Selectivity Profiling

A standardized workflow was used to assess the selectivity of this compound against a broad panel of DUBs and kinases.

Selectivity_Profiling_Workflow cluster_dub DUB Profiling (Ubiquigent DUBprofiler) cluster_kinase Kinase Profiling (Eurofins KINOMEscan) TNG348_Compound This compound DUB_Assay Biochemical Assay (10 µM this compound) TNG348_Compound->DUB_Assay Kinase_Assay Competition Binding Assay (10 µM this compound) TNG348_Compound->Kinase_Assay DUB_Panel Panel of 47 DUBs DUB_Panel->DUB_Assay DUB_Result Measure % Inhibition DUB_Assay->DUB_Result Kinase_Panel Panel of 468 Kinases Kinase_Panel->Kinase_Assay Kinase_Result Measure % Inhibition Kinase_Assay->Kinase_Result

Caption: Workflow for in vitro selectivity profiling of this compound.

Methodology:

  • DUB Profiling: this compound was screened at a single point concentration of 10 µM against a panel of 47 deubiquitinating enzymes using the Ubiquigent DUBprofiler™ service.[8]

  • Kinase Profiling: The Eurofins KINOMEscan™ scanMax platform was utilized to quantitatively measure interactions between this compound (at 10 µM) and 468 human kinases through an active site-directed competition binding assay.[8]

Clonogenic Survival Assay

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-436) were seeded in 6-well plates at a low density.

  • Treatment: Cells were treated with a 10-point threefold serial dilution of this compound, with a top concentration of 8 µM.[1]

  • Incubation: Plates were incubated for 10-21 days to allow for colony formation.[1]

  • Staining and Quantification: Colonies were fixed, stained with crystal violet, and counted.

  • Data Analysis: The dose-response curve was generated, and the area under the curve (AUC) was calculated and normalized.[1]

CRISPR-Cas9 Screens

Methodology:

  • Library Transduction: A whole-genome CRISPR-Cas9 library was introduced into Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436).[1]

  • Drug Treatment: The transduced cell population was treated with either DMSO (control) or this compound.

  • Genomic DNA Extraction and Sequencing: After a period of cell growth, genomic DNA was extracted, and the sgRNA sequences were amplified and sequenced to determine their relative abundance.

  • Data Analysis: Gene-level enrichment or depletion in the this compound-treated versus DMSO-treated cells was calculated to identify genes that confer sensitivity or resistance to the compound.[1]

In Vivo Xenograft Studies

Methodology:

  • Tumor Implantation: Patient-derived xenograft (PDX) models were established in immunocompromised mice.[8]

  • Treatment Groups: Mice were randomized into vehicle control, this compound single agent, PARP inhibitor single agent, and combination treatment groups.[6]

  • Drug Administration: this compound was administered orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) at specified doses. PARP inhibitors (e.g., olaparib, niraparib) were also administered orally.[3]

  • Tumor Volume Measurement: Tumor growth was monitored regularly by measuring tumor volume.[6]

  • Data Analysis: Tumor growth inhibition was calculated and statistical significance was determined between treatment groups.[6]

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of USP1 that demonstrated a clear synthetic lethal interaction with HRD+ cancers in preclinical models. Its mechanism of action, distinct from that of PARP inhibitors, provided a strong rationale for combination therapy, particularly in the context of PARPi resistance.[4][8] Despite the promising preclinical data, the development of this compound was halted due to unforeseen liver toxicity in early clinical trials.[4] The extensive preclinical characterization of this compound, however, provides valuable insights and a robust dataset for the continued exploration of USP1 as a therapeutic target in oncology.

References

Allosteric Inhibition of USP1 by TNG348: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348 is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). Developed by Tango Therapeutics, this compound was investigated for the treatment of cancers with mutations in BRCA1/2 and other homologous recombination deficiencies (HRD). The mechanism of this compound relies on the synthetic lethal relationship between USP1 inhibition and HRD. By inhibiting USP1, this compound prevents the deubiquitination of key substrates involved in DNA damage tolerance, such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This leads to an accumulation of ubiquitinated PCNA, disruption of DNA replication and repair, and ultimately, selective cell death in cancer cells with compromised DNA repair pathways. Preclinical studies demonstrated significant synergy between this compound and PARP inhibitors (PARPi), even in models with acquired resistance to PARPi. However, the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase I/II clinical trial. This guide provides a comprehensive technical overview of the preclinical data and methodologies used to characterize this compound.

Introduction to USP1 and this compound

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). In complex with its cofactor UAF1, USP1 removes ubiquitin from substrates such as PCNA and FANCD2, which are essential for translesion synthesis (TLS) and the Fanconi anemia pathway, respectively. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, cells become heavily reliant on other DNA repair pathways, including those regulated by USP1. Inhibition of USP1 in these HRD-positive cells creates a synthetic lethal phenotype, leading to catastrophic DNA damage and apoptosis.

This compound is a small molecule designed to allosterically inhibit USP1.[1] Its mechanism of action is distinct from that of PARP inhibitors, which also exploit synthetic lethality in HRD-positive cancers.[2] This difference in mechanism provides a strong rationale for combination therapy and for overcoming resistance to PARP inhibitors.[2]

Mechanism of Action

This compound binds to an allosteric pocket on the USP1 enzyme, inducing a conformational change that impedes its catalytic activity.[3] This non-competitive and reversible inhibition leads to the dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2).[4][5] The accumulation of ub-PCNA disrupts the normal process of DNA replication and repair, particularly in HRD-positive cancer cells that are already under significant replicative stress.[6][7]

The antitumor effect of this compound is primarily driven by the disruption of the translesion synthesis pathway through the accumulation of RAD18-dependent ubiquitinated PCNA.[4][7] While both this compound and PARP inhibitors are effective in HRD-positive tumors, their mechanisms of resistance are distinct. For example, loss of PARP1 confers resistance to PARP inhibitors but sensitizes cells to this compound.[4][7]

USP1_TNG348_Pathway cluster_nucleus Nucleus cluster_dna_damage DNA Damage cluster_tls Translesion Synthesis (TLS) cluster_usp1_action USP1 Regulation cluster_fanconi Fanconi Anemia Pathway cluster_outcome Cellular Outcome in HRD+ Cancer DNA_Lesion DNA Lesion Replication_Fork_Stalling Replication Fork Stalling DNA_Lesion->Replication_Fork_Stalling RAD18 RAD18 Replication_Fork_Stalling->RAD18 FANCD2 FANCD2 Replication_Fork_Stalling->FANCD2 Activation PCNA PCNA RAD18->PCNA Ubiquitination (K164) ub_PCNA ub-PCNA ub_PCNA->PCNA Deubiquitination TLS_Polymerases TLS Polymerases ub_PCNA->TLS_Polymerases Recruitment DNA_Synthesis_Bypass DNA Synthesis Bypass TLS_Polymerases->DNA_Synthesis_Bypass USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->ub_PCNA Inhibits deubiquitination ub_FANCD2 ub-FANCD2 USP1_UAF1->ub_FANCD2 Inhibits deubiquitination This compound This compound This compound->USP1_UAF1 Allosteric Inhibition Accumulated_ub_PCNA Accumulated ub-PCNA/ ub-FANCD2 This compound->Accumulated_ub_PCNA FANCD2->ub_FANCD2 Ubiquitination ub_FANCD2->FANCD2 Deubiquitination DNA_Repair_FA DNA Repair ub_FANCD2->DNA_Repair_FA Replication_Stress Increased Replication Stress Accumulated_ub_PCNA->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: this compound allosterically inhibits the USP1/UAF1 complex.

Quantitative Data

The preclinical characterization of this compound generated a substantial amount of quantitative data, which is summarized in the tables below for clarity and ease of comparison.

Table 1: Biochemical and Cellular Potency of this compound
ParameterValueAssay ConditionsReference
Biochemical IC50 (USP1 WT) 82 nMUb-Rho110 assay[3]
Biochemical IC50 (USP1 WT) 98.5 nMUb-Rhod-110 assay[4]
Biochemical IC50 (USP1 V156K mutant) >100-fold selective vs WTBiochemical Ub-Rho110 assay[3]
Cellular IC50 (Ub-PCNA deubiquitination) 95 nMMDA-MB-436 cells[3]
Cellular Viability IC50 68 nMMDA-MB-436 cells[3]
hERG Inhibition IC50 19.6 µMN/A[8]
Table 2: Physicochemical and ADMET Properties of this compound
PropertyValueSpecies/SystemReference
Molecular Weight 604 g/mol N/A[8]
logD (pH 7.4) 3.2N/A[8]
Topological Polar Surface Area (TPSA) 112 ŲN/A[8]
Intrinsic Clearance (Clint,hep) <0.9 µL/min/10^6 cellsHuman[8]
Intrinsic Clearance (Clint,hep) <0.9 µL/min/10^6 cellsRat[8]
Intrinsic Clearance (Clint,hep) 1.2 µL/min/10^6 cellsDog[8]
Intrinsic Clearance (Clint,hep) 1.0 µL/min/10^6 cellsCynomolgus Monkey[8]
Permeability (Papp) 31 cm/s x 10^-6MDCKII monolayers[8]
Plasma Protein Binding (% unbound) 21%Human[8]
Plasma Protein Binding (% unbound) 30%Rat[8]
Plasma Protein Binding (% unbound) 21%Dog[8]
Plasma Protein Binding (% unbound) 20%Cynomolgus Monkey[8]
Oral Bioavailability (F) 74%Rat[8]
Oral Bioavailability (F) 100%Dog[8]
Oral Bioavailability (F) 67%Cynomolgus Monkey[8]
Half-life (t½) 3.5 hRat[8]
Half-life (t½) 5.8 hDog[8]
Half-life (t½) 1.4 hCynomolgus Monkey[8]
Clearance (CL) 13 µL/min/kgRat[8]
Clearance (CL) 11 µL/min/kgDog[8]
Clearance (CL) 13.5 µL/min/kgCynomolgus Monkey[8]

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound. The key experimental protocols are outlined below.

Biochemical USP1 Inhibition Assay
  • Objective: To determine the in vitro potency (IC50) of this compound against the USP1/UAF1 complex.

  • Method:

    • Recombinant human USP1/UAF1 complex was used.

    • The fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110) was utilized.

    • The assay was performed in a buffer system suitable for deubiquitinase activity.

    • This compound was serially diluted and incubated with the USP1/UAF1 complex.

    • The enzymatic reaction was initiated by the addition of Ub-Rho110.

    • The increase in fluorescence, resulting from the cleavage of Ub-Rho110 by USP1, was measured over time using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Ub-PCNA and Ub-FANCD2 Accumulation Assay
  • Objective: To confirm the on-target activity of this compound in a cellular context by measuring the accumulation of ubiquitinated substrates.

  • Method:

    • MDA-MB-436 (BRCA1-mutant) cells were cultured under standard conditions.

    • Cells were treated with a dose range of this compound for 24 hours.

    • Following treatment, cells were harvested and lysed.

    • Protein concentrations of the lysates were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Western blotting was performed using primary antibodies specific for PCNA and FANCD2.

    • The membranes were then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

    • Densitometry was used to quantify the levels of mono-ubiquitinated PCNA and FANCD2 relative to total PCNA and FANCD2, respectively.

Clonogenic Cell Viability Assay
  • Objective: To assess the long-term cytotoxic effect of this compound on cancer cell lines.

  • Method:

    • A panel of 62 breast and ovarian cancer cell lines were used.[4]

    • Cells were seeded at a low density in 6-well plates.

    • After 24 hours, cells were treated with a 10-point, three-fold serial dilution of this compound (top dose of 8 µM).[6]

    • The cells were incubated for 10-21 days to allow for colony formation.[6]

    • Colonies were fixed and stained with crystal violet.

    • The number of colonies was counted, and the surviving fraction was calculated relative to vehicle-treated controls.

    • Dose-response curves were generated to determine the IC50 values.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with PARP inhibitors in a preclinical animal model.

  • Method:

    • Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models (e.g., MDA-MB-436) were established in immunocompromised mice.

    • Once tumors reached a specified size, mice were randomized into treatment groups.

    • This compound was administered orally (p.o.) at various doses (e.g., 80 mg/kg b.i.d., 100 mg/kg q.d.).[3][8]

    • PARP inhibitors (e.g., olaparib at 50 mg/kg p.o. q.d., niraparib at 30 mg/kg p.o. q.d.) were administered as single agents or in combination with this compound.[3]

    • Tumor volume and body weight were measured regularly throughout the study.

    • At the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic analyses.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (USP1 Inhibition, IC50) Cellular_Assays Cellular Assays (Ub-PCNA, Viability) Biochemical_Assay->Cellular_Assays Potency Confirmation Cryo_EM Cryo-EM (Allosteric Binding Site) Biochemical_Assay->Cryo_EM Structural Basis CRISPR_Screen CRISPR Screen (Mechanism of Action) Cellular_Assays->CRISPR_Screen MoA Elucidation Pharmacokinetics Pharmacokinetics (ADME) Cellular_Assays->Pharmacokinetics In Vivo Translation Xenograft_Models Xenograft Models (Efficacy) Pharmacokinetics->Xenograft_Models Combination_Studies Combination Studies (Synergy with PARPi) Xenograft_Models->Combination_Studies Phase_I_II_Trial Phase I/II Trial (Safety & Efficacy) Combination_Studies->Phase_I_II_Trial Clinical Candidate Discontinuation Discontinuation (Liver Toxicity) Phase_I_II_Trial->Discontinuation

Caption: Preclinical to clinical workflow for this compound.

Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of this compound was its strong synergy with PARP inhibitors.[2][4] This synergy was observed in multiple HRD-positive cancer models, including those with BRCA1/2 mutations.[2] Importantly, the combination of this compound and a PARP inhibitor was effective in overcoming acquired resistance to PARP inhibitors in a PDX model.[2] CRISPR-based screens revealed that the synergistic effect is driven by the non-overlapping mechanisms of action of the two drug classes.[2]

Synergy_Model cluster_parpi PARP Inhibition cluster_usp1i USP1 Inhibition HRD_Cancer_Cell HRD+ Cancer Cell (e.g., BRCA1/2 mutant) PARPi PARP Inhibitor HRD_Cancer_Cell->PARPi This compound This compound HRD_Cancer_Cell->this compound PARP_Trapping PARP Trapping & SSB Accumulation PARPi->PARP_Trapping Synthetic_Lethality Synergistic Synthetic Lethality PARP_Trapping->Synthetic_Lethality Pathway A USP1_Inhibition USP1 Inhibition & ub-PCNA Accumulation This compound->USP1_Inhibition USP1_Inhibition->Synthetic_Lethality Pathway B

Caption: this compound and PARPi induce synthetic lethality via distinct pathways.

Clinical Development and Discontinuation

This compound entered a Phase I/II clinical trial (NCT06065059) to evaluate its safety and efficacy in patients with BRCA1/2-mutant and other HRD-positive cancers, both as a single agent and in combination with the PARP inhibitor olaparib.[4][9] However, the development program was discontinued due to observations of grade 3/4 liver function abnormalities in patients who were on the study for more than eight weeks.[10][11][12] This unexpected liver toxicity led to the termination of the clinical trial.

Conclusion

This compound is a well-characterized allosteric inhibitor of USP1 with a clear mechanism of action and compelling preclinical data supporting its potential as a treatment for HRD-positive cancers. The demonstration of strong synergy with PARP inhibitors and its activity in PARPi-resistant models highlighted a promising therapeutic strategy. Despite the discontinuation of its clinical development due to liver toxicity, the extensive preclinical research on this compound provides a valuable foundation for the continued exploration of USP1 as a therapeutic target. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development.

References

TNG348: A Preclinical Deep Dive into a Novel USP1 Inhibitor for HRD+ Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: TNG348, a potent and selective allosteric inhibitor of ubiquitin-specific protease 1 (USP1), has demonstrated significant preclinical activity in homologous recombination deficient (HRD+) cancers, particularly in combination with PARP inhibitors (PARPi).[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, synergistic effects with PARPi, and its activity in various cancer models. Despite its promising preclinical profile, it is important to note that the clinical development of this compound was discontinued due to observations of liver toxicity in patients.[1][3] This document serves as a scientific resource on the preclinical investigation of this compound.

Mechanism of Action: A Distinct Approach to Targeting HRD+ Cancers

This compound exerts its antitumor effects through a mechanism distinct from that of PARP inhibitors, offering a potential strategy to overcome PARPi resistance.[1][4][5] this compound is an allosteric, selective, and reversible inhibitor of USP1.[1][3] Inhibition of USP1 by this compound leads to the dose-dependent accumulation of ubiquitinated protein substrates, both in vitro and in vivo.[1][3]

CRISPR screens have revealed that this compound's antitumor activity stems from the disruption of the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][4][5] This is achieved through the interference with RAD18-dependent ubiquitination of Proliferating Cell Nuclear Antigen (PCNA).[1][4] Interestingly, while both this compound and PARP inhibitors selectively target HRD+ tumor cells, their mechanisms are discrete.[1][4] Notably, the knockout of PARP1, which confers resistance to PARP inhibitors, actually sensitizes cells to this compound treatment.[1][3][4]

TNG348_Mechanism_of_Action cluster_nucleus Nucleus cluster_dna_damage DNA Damage cluster_tls_pathway Translesion Synthesis Pathway cluster_usp1_complex USP1/UAF1 Complex cluster_cellular_outcome Cellular Outcome in HRD+ Cells DNA_Damage DNA Damage RAD18 RAD18 DNA_Damage->RAD18 PCNA PCNA RAD18->PCNA Ubiquitination ub_PCNA Ub-PCNA TLS_Polymerases TLS Polymerases ub_PCNA->TLS_Polymerases Recruitment Increased_DNA_Damage Increased DNA Damage ub_PCNA->Increased_DNA_Damage Accumulation leads to DNA_Repair DNA Repair & Toleration TLS_Polymerases->DNA_Repair USP1 USP1 USP1->ub_PCNA De-ubiquitinates UAF1 UAF1 USP1->UAF1 Forms Complex This compound This compound This compound->USP1 Inhibits Replication_Fork_Instability Replication Fork Instability Increased_DNA_Damage->Replication_Fork_Instability Cell_Death Cell Death Replication_Fork_Instability->Cell_Death

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and cell death in HRD+ cancer cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeBRCA1/2 StatusHRD StatusCellular PD IC50 (nM)Viability IC50 (nM)
DLD-1Colorectal CancerBRCA2-/-HRD+9568
Additional cell line data would be populated here from full-text articles.

Data from a representative HRD+ cell line is shown.[6] A comprehensive panel of 62 breast and ovarian cancer cell lines was tested, showing this compound is most active in BRCA mutant and HRD+ cells.[5]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft ModelCancer TypeBRCA1/2 StatusTreatmentTumor Growth Inhibition (%)Observations
BR-05-0028 PDXTriple-Negative Breast CancerBRCA1 Q544*This compound + OlaparibNot specified, but led to tumor regressionOvercame acquired PARPi resistance.[1][3][4]
Additional xenograft model data would be populated here from full-text articles.

This compound in combination with PARP inhibitors resulted in tumor growth inhibition and regression in multiple mouse xenograft tumor models.[1][5]

Synergy with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its robust synergy with PARP inhibitors.[1][2][7] This synergistic effect is observed in various HRD+ tumor models, including those with acquired resistance to PARP inhibitors.[1][2][4][7] The combination of this compound and a PARPi has been shown to lead to potent tumor growth inhibition and even regression in multiple mouse xenograft models.[1][3][5] This suggests that dual inhibition of USP1 and PARP could be a valuable therapeutic strategy for HRD+ cancers.

Experimental Protocols

The preclinical evaluation of this compound involved a range of in vitro and in vivo experimental methodologies.

1. Cell-Based Assays:

  • Clonogenic Assays: Used to assess the single-agent activity of this compound in a panel of 62 breast and ovarian cancer cell lines to determine sensitivity based on their HRD status.[5]

  • CRISPR Screens: Genome-wide CRISPR screens were employed to elucidate the mechanism of action of this compound and to identify genes that confer sensitivity or resistance to the compound.[1][4][5] These screens revealed the critical role of the translesion synthesis pathway.

2. In Vivo Models:

  • Xenograft and Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of this compound as a single agent and in combination with PARP inhibitors, various xenograft and PDX models of HRD+ cancers were utilized.[1][2][3] A notable model was the olaparib-resistant BR-05-0028 PDX model, which was generated by continuous treatment with olaparib.[3] In these studies, tumor growth inhibition and body weight were monitored to assess efficacy and tolerability.[2]

Xenograft_Study_Workflow Start Start Tumor_Implantation Implant HRD+ Tumor Cells into Immunocompromised Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach a Predetermined Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group_A Vehicle Control Randomization->Group_A Group 1 Group_B This compound Single Agent Randomization->Group_B Group 2 Group_C PARP Inhibitor Single Agent Randomization->Group_C Group 3 Group_D This compound + PARP Inhibitor Combination Randomization->Group_D Group 4 Treatment_Groups Treatment_Administration Administer Treatment (e.g., Oral Gavage) Group_A->Treatment_Administration Group_B->Treatment_Administration Group_C->Treatment_Administration Group_D->Treatment_Administration Monitoring Monitor Tumor Volume and Body Weight Treatment_Administration->Monitoring Monitoring->Treatment_Administration Continue Treatment Endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition and Tolerability Endpoint->Data_Analysis Yes Conclusion Draw Conclusions on Efficacy and Synergy Data_Analysis->Conclusion

Caption: A typical workflow for a preclinical xenograft study to evaluate the efficacy of this compound.

Clinical Development and Discontinuation

A Phase 1/2 clinical trial (NCT06065059) was initiated to evaluate the safety, tolerability, and preliminary antitumor activity of this compound as a single agent and in combination with a PARP inhibitor in patients with BRCA1/2 mutant or other HRD+ advanced or metastatic solid tumors.[1][8][9] However, in May 2024, Tango Therapeutics announced the discontinuation of the this compound program due to Grade 3/4 liver function abnormalities observed in patients who were on the study for longer than eight weeks.

Conclusion

The preclinical data for this compound strongly supported its development as a novel therapeutic agent for HRD+ cancers. Its distinct mechanism of action and its potent synergy with PARP inhibitors, particularly in models of acquired resistance, highlighted its potential to address a significant unmet need in oncology.[1][2][7] While the clinical development of this compound was halted due to toxicity, the extensive preclinical characterization of this USP1 inhibitor provides a valuable foundation for the continued exploration of USP1 as a therapeutic target for HRD+ cancers.[1][3] The findings underscore the importance of this pathway and may guide the development of future USP1 inhibitors with improved safety profiles.

References

TNG348: A Preclinical and Clinical Overview of a Selective USP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD). The mechanism of this compound is centered on the principle of synthetic lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong synergy with PARP inhibitors (PARPi), even in models with acquired PARPi resistance. However, the clinical development of this compound was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2 clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB) crucial for DNA damage repair.[1] In cancers with underlying HRD, such as those with BRCA1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival. By inhibiting USP1, this compound disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism, leading to catastrophic DNA damage and selective killing of these cancer cells.[2] Tango Therapeutics advanced this compound into a Phase 1/2 clinical trial (NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was terminated due to liver toxicity, halting further development of the compound.[6]

Mechanism of Action

This compound functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.

  • Inhibition of PCNA and FANCD2 Deubiquitination: USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway. By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state.

  • Disruption of Translesion Synthesis: The sustained ubiquitination of PCNA disrupts the normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during replication.[7][2]

  • Synthetic Lethality with HRD: In HRD-positive cancer cells, the combination of a compromised homologous recombination pathway and a disrupted TLS pathway via USP1 inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest and apoptosis.[7][1]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of USP1 in various in vitro assays.

Assay Type Cell Line / Target Result Reference
Cell Viability (IC50) MDA-MB-436 (BRCA1 mutant)68.3 nM
HCC1954 (BRCA1 WT)No impact[8]
Cellular Pharmacodynamics (IC50) MDA-MB-43698.6 nM (ub-PCNA induction)
DUB Panel Screen 47 Deubiquitinating EnzymesSelective for USP1[8]
Kinase Panel Screen 468 KinasesSelective against 467 kinases; significant interaction only with ULK3 kinase (89% inhibition at 10 µM)[8]
Safety Target Panel 78 Safety TargetsInactive as an agonist or antagonist in 77 of 78 assays[8]
Cell Line Panel Activity

The activity of this compound was assessed in a panel of 62 breast and ovarian cancer cell lines. The results indicated that sensitivity to this compound was enriched in cell lines with BRCA mutations or an HRD-positive status.[7][9]

Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of this compound was its synergistic activity with PARP inhibitors. This synergy was observed in both PARPi-sensitive and PARPi-resistant models.[7][2][10] The combination of this compound and a PARPi led to enhanced tumor cell killing, suggesting a complementary mechanism of action.

The following diagram illustrates the synthetic lethal interaction between this compound and PARP inhibitors in HRD-positive cancer cells.

Synthetic_Lethality Synthetic Lethality of this compound and PARP Inhibitors in HRD+ Cancer cluster_hrd HRD+ Cancer Cell cluster_parp PARP Inhibition cluster_usp1 USP1 Inhibition HR_Pathway Homologous Recombination (HR Pathway) Apoptosis Cell Death (Apoptosis) HR_Pathway->Apoptosis Accumulated DNA Damage DNA_Repair DNA_Repair BER_Pathway Base Excision Repair (BER Pathway) BER_Pathway->DNA_Repair DNA Repair PARPi PARP Inhibitor PARPi->BER_Pathway Inhibits TLS_Pathway Translesion Synthesis (TLS Pathway) TLS_Pathway->DNA_Repair This compound This compound This compound->TLS_Pathway Inhibits DNA_Damage Endogenous/Exogenous DNA Damage DNA_Damage->HR_Pathway DNA_Damage->BER_Pathway DNA_Damage->TLS_Pathway Cell_Survival Cell Survival DNA_Repair->Cell_Survival Leads to

Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.

In Vivo Efficacy

This compound demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-mutant and HRD-positive cancers.

Model Treatment Outcome Reference
BRCA1 mutant TNBC PDX (Parental PARPi-sensitive) This compound (100 mg/kg QD) + Olaparib (50 mg/kg QD)Strong synergy and tumor regression.[11]
BRCA1 mutant TNBC PDX (Acquired PARPi resistance) This compound (100 mg/kg QD) + Olaparib (50 mg/kg QD)Restored sensitivity to PARP inhibitor and induced tumor regression.[11]
BRCAwt HRD+ TNBC PDX This compound (100 mg/kg QD) + Niraparib (30 mg/kg QD)Synergistic tumor growth inhibition.[11]
Pharmacokinetics

Oral administration of this compound in tumor-bearing mice showed dose-dependent exposure. Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations above the in vitro IC50 for over eight hours.[7][8]

Experimental Protocols

In Vitro Deubiquitinase (DUB) and Kinase Screening
  • Objective: To assess the selectivity of this compound against a panel of DUBs and kinases.

  • Methodology:

    • This compound was screened at a single point concentration of 10 µM.

    • For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.

    • For kinase selectivity, the Eurofins KINOMEscan™ scanMax panel of 468 kinases was utilized, employing an active site-directed competition binding assay.

    • The percentage of inhibition was calculated relative to a vehicle control.

Cell Viability (Clonogenic) Assays
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.

    • Cells were treated with a 10-point threefold serial dilution of this compound, with a top dose of 8 µM.

    • The cells were incubated for 10-21 days to allow for colony formation.

    • Colonies were fixed, stained with crystal violet, and counted.

    • The IC50 values were calculated by non-linear regression of the dose-response curves.

CRISPR-Cas9 Screens
  • Objective: To identify genes that modulate sensitivity or resistance to this compound.

  • Methodology:

    • Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced with a gRNA library targeting DNA damage response genes.

    • The cell population was treated with either DMSO (vehicle) or this compound at a specific concentration (e.g., 100 or 200 nM).

    • Genomic DNA was extracted from surviving cells after a defined period.

    • The gRNA sequences were amplified by PCR and quantified by next-generation sequencing.

    • Genes whose knockout led to enrichment or depletion in the this compound-treated population were identified as resistance or sensitivity factors, respectively.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with PARP inhibitors in mouse models.

  • Methodology:

    • Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.

    • Once tumors reached a specified volume, mice were randomized into treatment groups.

    • This compound was administered orally, once or twice daily, at specified doses.

    • PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective doses.

    • Tumor volume and body weight were measured regularly.

    • At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting for ub-PCNA).

The following diagram provides a generalized workflow for the preclinical evaluation of this compound.

Preclinical_Workflow This compound Preclinical Evaluation Workflow Target_ID Target Identification (USP1 as synthetic lethal with BRCA1/2) Lead_Opt Lead Optimization (Development of this compound) Target_ID->Lead_Opt In_Vitro_Biochem In Vitro Biochemistry (Potency & Selectivity Assays) Lead_Opt->In_Vitro_Biochem In_Vitro_Cell In Vitro Cell-Based Assays (Viability, Synergy, PD) In_Vitro_Biochem->In_Vitro_Cell CRISPR CRISPR Screens (Mechanism of Action, Resistance Mechanisms) In_Vitro_Cell->CRISPR In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Cell->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) CRISPR->In_Vivo_Efficacy In_Vivo_PK->In_Vivo_Efficacy IND_Enabling IND-Enabling Studies (Toxicology) In_Vivo_Efficacy->IND_Enabling Clinical_Trial Phase 1/2 Clinical Trial IND_Enabling->Clinical_Trial

Caption: A simplified workflow from target identification to clinical trials for this compound.

Clinical Development and Discontinuation

Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for this compound in patients with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with olaparib.[3][4]

However, in May 2024, Tango Therapeutics announced the discontinuation of the this compound program.[6] The decision was based on the observation of Grade 3/4 liver function abnormalities in patients who had been on the study for more than eight weeks.[6] At the time of discontinuation, no patients had yet received the combination of this compound and olaparib.

Conclusion

This compound was a promising, selectively targeted therapy for HRD-positive cancers, with a strong preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to address a significant unmet need in oncology. However, the emergence of liver toxicity in early clinical development led to the cessation of the program. While this compound itself will not be further developed, the extensive preclinical characterization and the mechanistic insights gained from its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic target in oncology. The journey of this compound underscores the critical importance of translating preclinical findings to the clinic and the unforeseen challenges that can arise in drug development.

References

TNG348: A Comprehensive Technical Guide to a Selective Allosteric USP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNG348 is an orally bioavailable, selective, and reversible allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] Developed by Tango Therapeutics, this compound was designed to exploit the synthetic lethality between USP1 inhibition and homologous recombination deficiency (HRD), a common vulnerability in cancers with BRCA1/2 mutations.[3][4] Preclinical studies demonstrated its potential as a monotherapy and in combination with PARP inhibitors for the treatment of HRD-positive (HRD+) and BRCA1/2-mutant cancers.[3][5] this compound inhibits USP1's deubiquitinating activity, leading to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair processes and induces tumor cell death.[6][7] Despite promising preclinical data, the clinical development of this compound was halted due to instances of liver toxicity observed in a Phase I/II clinical trial.[2][8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the following chemical identity and properties.[4][9]

PropertyValueReference
Chemical Formula C₂₇H₂₃F₆N₉O[4][9]
Molecular Weight 603.53 g/mol [4][9]
CAS Number 2839740-79-1[4]
SMILES CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F[4]
logD (pH 7.4) 3.2[10]
Topological Polar Surface Area (TPSA) 112 Ų[10]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective allosteric inhibitor of USP1.[1][3] USP1 is a deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, plays a critical role in DNA damage tolerance by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][6]

The inhibition of USP1 by this compound disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][2] This leads to an accumulation of monoubiquitinated PCNA and FANCD2, resulting in replication fork degradation, inhibition of DNA repair, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies.[5][6][7]

Signaling Pathway Diagram

TNG348_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA recruits FANCD2 FANCD2 DNA_Damage->FANCD2 recruits ub_PCNA ub-PCNA PCNA->ub_PCNA ubiquitination USP1_UAF1 USP1-UAF1 Complex ub_PCNA->USP1_UAF1 deubiquitinates TLS Translesion Synthesis ub_PCNA->TLS activates ub_FANCD2 ub-FANCD2 FANCD2->ub_FANCD2 ubiquitination ub_FANCD2->USP1_UAF1 deubiquitinates DNA_Repair DNA Repair ub_FANCD2->DNA_Repair promotes This compound This compound This compound->USP1_UAF1 allosterically inhibits TLS->DNA_Repair Cell_Death Cell Death (in HRD+ cells) DNA_Repair->Cell_Death inhibition leads to TNG348_PARPi_Synergy cluster_workflow This compound and PARPi Synergy HRD_Cancer HRD+ / BRCA-mutant Cancer Cell This compound This compound PARPi PARP Inhibitor USP1_Inhibition USP1 Inhibition This compound->USP1_Inhibition PARP_Inhibition PARP Inhibition PARPi->PARP_Inhibition TLS_Disruption Translesion Synthesis Disruption USP1_Inhibition->TLS_Disruption BER_Inhibition Base Excision Repair Inhibition PARP_Inhibition->BER_Inhibition DNA_Damage_Accumulation Increased DNA Damage & Replication Stress TLS_Disruption->DNA_Damage_Accumulation BER_Inhibition->DNA_Damage_Accumulation Synthetic_Lethality Synthetic Lethality & Cell Death DNA_Damage_Accumulation->Synthetic_Lethality

References

TNG348: An In-Depth Technical Guide to its In Vitro Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348 is a potent and selective, orally bioavailable allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] This deubiquitinating enzyme plays a critical role in DNA damage repair, particularly in the Fanconi anemia and translesion synthesis pathways.[3] this compound's mechanism of action centers on the inhibition of USP1, leading to the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][4] This disruption of DNA repair processes induces synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations.[2][5] Preclinical data demonstrates that this compound exhibits selective cytotoxicity in these cancer cell lines and acts synergistically with PARP inhibitors, even in models with acquired PARP inhibitor resistance.[2][4][6] Although clinical development was discontinued due to liver toxicity, the preclinical and mechanistic data for this compound provide a strong rationale for the continued exploration of USP1 as a therapeutic target.[5][7]

Quantitative Pharmacodynamic Data

The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterValueAssay ConditionsReference
USP1 Inhibition IC50 98.5 nmol/LBiochemical assay with Ub-Rhod-110 substrate[5]
ub-PCNA Induction IC50 98.6 nmol/LAlphaLISA in MDA-MB-436 cells[4][8]
Cell LineGenotypeEffectConcentrationReference
MDA-MB-436BRCA1 mutantDose-dependent accumulation of ub-PCNA and ub-FANCD2Not specified[4]
BRCA1/2 mutant cell linesBRCA1/2 mutantSelective cytotoxicity30 nM, 300 nM[1]
Breast and Ovarian cancer cell linesBRCA1/2 mutant and HRD+Loss of viabilityNot specified[2]

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of the USP1-UAF1 complex. By binding to a cryptic pocket on USP1, it prevents the deubiquitination of its key substrates, PCNA and FANCD2.[5] The accumulation of monoubiquitinated PCNA (ub-PCNA) is a critical pharmacodynamic biomarker of this compound activity.[4] This accumulation disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[5][7] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inability to properly repair DNA damage via homologous recombination, coupled with the this compound-mediated disruption of TLS, leads to synthetic lethality and cell death.[5]

TNG348_Mechanism_of_Action cluster_dna_damage DNA Damage cluster_usp1_complex USP1 Complex cluster_substrates Substrates cluster_pathways DNA Repair Pathways cluster_outcome Cellular Outcome in HRD+ Cells DNA Damage DNA Damage USP1 USP1 DNA Damage->USP1 activates UAF1 UAF1 ub_PCNA ub-PCNA USP1->ub_PCNA deubiquitinates ub_FANCD2 ub-FANCD2 USP1->ub_FANCD2 deubiquitinates TLS Translesion Synthesis ub_PCNA->TLS enables FA_pathway Fanconi Anemia Pathway ub_FANCD2->FA_pathway enables Cell_Death Synthetic Lethality & Cell Death TLS->Cell_Death prevents FA_pathway->Cell_Death prevents This compound This compound This compound->USP1 inhibits (allosteric)

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.

USP1 Inhibition Assay

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the USP1/UAF1 complex.

USP1_Inhibition_Assay cluster_reagents Reagents cluster_procedure Procedure USP1_UAF1 Recombinant USP1/UAF1 Complex Incubation Incubate Reagents USP1_UAF1->Incubation Substrate Ub-Rhod-110 Substrate Substrate->Incubation TNG348_dilutions Serial Dilutions of this compound TNG348_dilutions->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the USP1 inhibition assay.

Protocol:

  • Recombinant USP1/UAF1 complex is incubated with a fluorescent ubiquitin substrate, such as Ub-Rhodamine-110.

  • Serial dilutions of this compound are added to the reaction mixture.

  • The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

  • The fluorescence intensity, which is proportional to the deubiquitinating activity of USP1, is measured using a plate reader.

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ub-PCNA AlphaLISA Assay

An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is employed to quantify the levels of ubiquitinated PCNA in cells following treatment with this compound.

ub_PCNA_AlphaLISA cluster_cell_culture Cell Culture & Treatment cluster_alphalisa AlphaLISA Procedure Cell_Seeding Seed MDA-MB-436 cells TNG348_Treatment Treat with this compound Cell_Seeding->TNG348_Treatment Cell_Lysis Lyse cells TNG348_Treatment->Cell_Lysis Add_Beads Add Acceptor & Donor Beads Cell_Lysis->Add_Beads Incubation Incubate in Dark Add_Beads->Incubation Read_Plate Read on AlphaScreen-compatible Plate Reader Incubation->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for the cellular ub-PCNA AlphaLISA assay.

Protocol:

  • MDA-MB-436 cells are seeded in multi-well plates and allowed to adhere.

  • Cells are treated with a range of concentrations of this compound for a specified duration.

  • Following treatment, the cells are lysed to release cellular proteins.

  • The cell lysate is incubated with AlphaLISA acceptor beads conjugated to an anti-PCNA antibody and donor beads conjugated to an anti-ubiquitin antibody.

  • In the presence of ub-PCNA, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • The signal is measured using an AlphaScreen-compatible plate reader.

  • The IC50 for ub-PCNA induction is determined from the dose-response curve.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.

Protocol:

  • Breast and ovarian cancer cell lines, including those with and without BRCA1/2 mutations, are seeded at low density in multi-well plates.

  • Cells are treated with serial dilutions of this compound.

  • The cells are incubated for a period of 10-21 days to allow for colony formation.

  • Colonies are fixed and stained with crystal violet.

  • The number and area of colonies are quantified to determine the dose-dependent effect of this compound on cell survival.

  • The area under the dose-response curve (AUC) is calculated to compare the sensitivity of different cell lines.[4]

Western Blotting for Pharmacodynamic Markers

Western blotting is used to qualitatively and semi-quantitatively assess the levels of ubiquitinated proteins.

Protocol:

  • Cells are treated with this compound as described for the AlphaLISA assay.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for PCNA, FANCD2, and USP1.

  • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • An increase in the molecular weight of PCNA and FANCD2 bands indicates an accumulation of their ubiquitinated forms. A reduction in the autocleaved fragment of USP1 can also be observed.[4]

Conclusion

The in vitro pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of USP1, leading to the accumulation of key DNA damage response proteins. This mechanism translates to selective cytotoxicity in cancer cells with homologous recombination deficiency. The detailed experimental protocols provided herein offer a framework for the further investigation of USP1 inhibitors and their potential as targeted cancer therapeutics. While the clinical development of this compound has been halted, the compelling preclinical data underscore the promise of USP1 inhibition as a therapeutic strategy, particularly in combination with PARP inhibitors, for HRD-positive cancers.

References

Methodological & Application

Application Notes and Protocols for TNG348 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG348 is an orally bioavailable, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 plays a critical role in DNA repair and damage tolerance pathways. This compound's mechanism of action involves the inhibition of USP1-mediated deubiquitination of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1] This disruption of the DNA damage response induces synthetic lethality in cancer cells with pre-existing defects in DNA repair, particularly those with mutations in BRCA1/2 genes or other forms of homologous recombination deficiency (HRD).[2][3] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with PARP inhibitors for the treatment of breast and ovarian cancers.[2][3]

These application notes provide detailed protocols for utilizing this compound in breast cancer cell line models to assess its efficacy and mechanism of action.

Data Presentation

This compound IC50 Values in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, highlighting its selectivity for cells with BRCA mutations.

Cell LineSubtypeBRCA1/2 StatusIC50 (nM)Notes
MDA-MB-436Triple-NegativeBRCA1 mutant68.3Highly sensitive to this compound.[3]
HCC1954HER2+BRCA1 WTNo impactDemonstrates selectivity for BRCA-mutant cells.[3]
SUM149PTTriple-NegativeBRCA1 mutant-Expected to be sensitive based on HRD status.
MCF7Luminal ABRCA1/2 WT-Expected to be less sensitive.
T-47DLuminal ABRCA1/2 WT-Expected to be less sensitive.
MDA-MB-231Triple-NegativeBRCA1/2 WT-Expected to be less sensitive.

Note: Further internal studies are recommended to establish IC50 values in a broader panel of breast cancer cell lines.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-436, HCC1954)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for 72-120 hours.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of treated wells to the DMSO control wells.

    • Plot the normalized values against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.

  • This compound Treatment:

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or a DMSO control.

    • Incubate for 10-14 days, replacing the medium with freshly prepared this compound or control medium every 2-3 days.

  • Colony Staining and Counting:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with 1 mL of methanol for 10 minutes.

    • Remove the methanol and stain with 1 mL of crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells.

    • Plot the surviving fraction against the this compound concentration.

Western Blotting for Ubiquitinated PCNA and FANCD2

This protocol details the detection of ubiquitinated forms of PCNA and FANCD2, key pharmacodynamic markers of this compound activity.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-PCNA

    • Anti-FANCD2

    • Anti-Ubiquitin

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 30 nM, 300 nM) or DMSO for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Look for an increase in the higher molecular weight bands corresponding to mono- and poly-ubiquitinated PCNA and FANCD2 in this compound-treated samples.

Mandatory Visualizations

Signaling Pathway of this compound Action

TNG348_Pathway cluster_DNA_Damage DNA Damage cluster_TLS Translesion Synthesis (TLS) cluster_FA Fanconi Anemia (FA) Pathway cluster_USP1 USP1-Mediated Deubiquitination DNA_Lesion DNA Lesion RAD18 RAD18 (E3 Ligase) FANCD2 FANCD2 PCNA PCNA RAD18->PCNA Ubiquitination ub_PCNA Ub-PCNA TLS_Polymerases TLS Polymerases ub_PCNA->TLS_Polymerases Recruitment Lesion_Bypass Lesion Bypass TLS_Polymerases->Lesion_Bypass ub_FANCD2 Ub-FANCD2 FANCD2->ub_FANCD2 Ubiquitination ICL_Repair ICL Repair ub_FANCD2->ICL_Repair USP1 USP1 USP1->ub_PCNA Deubiquitination USP1->ub_FANCD2 Deubiquitination This compound This compound This compound->USP1 Inhibition

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA repair pathways.

Experimental Workflow for this compound Efficacy Testing

TNG348_Workflow Start Start: Breast Cancer Cell Lines (BRCAwt vs BRCAmut) Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (72-120h) Treatment->Viability Clonogenic Clonogenic Assay (10-14 days) Treatment->Clonogenic WesternBlot Western Blot (Ub-PCNA, Ub-FANCD2) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 Colony Assess Colony Formation Clonogenic->Colony Mechanism Confirm Mechanism WesternBlot->Mechanism End End: Data Analysis & Interpretation IC50->End Colony->End Mechanism->End

Caption: Workflow for evaluating the efficacy and mechanism of this compound in breast cancer cell lines.

References

Application Notes and Protocols: In Vivo Xenograft Models for Testing TNG348 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG348 is an orally available, potent, and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair and tolerance pathways.[3] By inhibiting USP1, this compound prevents the deubiquitination of key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), thereby disrupting DNA repair processes.[2][4] This mechanism induces synthetic lethality in tumors with Homologous Recombination Deficiency (HRD), such as those harboring BRCA1/2 mutations.[1][5]

Preclinical studies have demonstrated that this compound has single-agent anti-tumor activity and also exhibits strong synergy in combination with PARP inhibitors (PARPi) in various xenograft models of breast, ovarian, and pancreatic cancers.[1][4][6][7] This includes models that have developed acquired resistance to PARPi, highlighting a potential strategy to overcome this clinical challenge.[1][5][8]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models, both as a monotherapy and in combination with a PARP inhibitor.

Note on Clinical Development: It is important to note that the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial.[9][10][11] The following protocols are provided for preclinical research and mechanistic study purposes.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of USP1, which leads to the accumulation of ubiquitinated PCNA and FANCD2. This disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance, a critical survival mechanism for cancer cells, particularly those with HRD.[4][5] The resulting replicative stress and accumulation of DNA damage leads to selective cell death in these vulnerable cancer cells.

TNG348_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Translesion Synthesis (TLS) Pathway cluster_2 This compound Intervention DNA_Damage DNA Damage (e.g., from PARPi) Replication_Fork Stalled Replication Fork RAD18 RAD18 Replication_Fork->RAD18 Recruits USP1 USP1 ub_PCNA ub-PCNA (monoubiquitinated) USP1->ub_PCNA Deubiquitinates UAF1 UAF1 UAF1->USP1 Complexes with PCNA PCNA TLS_Pol TLS Polymerases ub_PCNA->TLS_Pol Recruits Fork_Degradation Replication Fork Degradation ub_PCNA->Fork_Degradation DNA_Synthesis DNA Synthesis Resumes TLS_Pol->DNA_Synthesis RAD18->PCNA Ubiquitinates This compound This compound This compound->USP1 Inhibits Apoptosis Cell Death (Synthetic Lethality) Fork_Degradation->Apoptosis

Caption: this compound inhibits USP1, leading to accumulation of ub-PCNA, fork degradation, and synthetic lethality in HRD+ cells.

Experimental Protocols

A typical in vivo xenograft study to evaluate this compound efficacy follows a standardized workflow from cell preparation to data analysis.

TNG348_Workflow start Start: Select HRD+ Cancer Cell Line cell_culture 1. Cell Culture and Expansion start->cell_culture implantation 2. Tumor Implantation in Immunocompromised Mice cell_culture->implantation randomization 3. Tumor Growth & Randomization implantation->randomization treatment 4. Treatment Initiation (this compound, PARPi, Combo) randomization->treatment monitoring 5. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 6. Endpoint Reached (Tumor Size / Time) monitoring->endpoint collection 7. Tissue Collection (Tumor, Plasma) endpoint->collection analysis 8. Data Analysis (TGI, Biomarkers) collection->analysis end End: Efficacy Determined analysis->end

Caption: Standard workflow for an in vivo xenograft study to test this compound efficacy.

Protocol 1: Cell Line Selection and Culture
  • Cell Line Selection : Choose appropriate human cancer cell lines with known HRD status. Examples include:

    • BRCA1-mutant : MDA-MB-436 (breast), UWB1.289 (ovarian).

    • BRCA2-mutant : Capan-1 (pancreatic).

    • HRD-positive (BRCA-wt) : Cell lines with documented HRD scores.

    • Control (HR-proficient) : Cell lines known to be wild-type for key HR genes (e.g., BRCA1/2).

  • Culture Conditions : Culture cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Implantation : Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile PBS and resuspend in a 50:50 mixture of PBS and Matrigel® at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.

Protocol 2: In Vivo Xenograft Model Establishment
  • Animal Models : Use female immunodeficient mice, such as athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.

  • Implantation : Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring :

    • Allow tumors to establish and grow.

    • Measure tumors 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Monitor animal body weight and general health concurrently.

  • Randomization : Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

Protocol 3: Treatment Regimen
  • Treatment Groups :

    • Group 1 : Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2 : this compound (e.g., 30-100 mg/kg, daily oral gavage)[9]

    • Group 3 : PARP Inhibitor (e.g., Olaparib, 50 mg/kg, daily oral gavage)

    • Group 4 : this compound + PARP Inhibitor (dosed as per single agents)

  • Drug Formulation : Formulate this compound and the PARP inhibitor in a suitable vehicle for oral administration.

  • Administration : Administer treatments daily via oral gavage for a specified period (e.g., 21-28 days).

Protocol 4: Efficacy and Tolerability Assessment
  • Tumor Growth Inhibition (TGI) : Continue to measure tumor volume and body weight 2-3 times per week throughout the study. TGI is the primary efficacy endpoint.

  • Endpoint Criteria : The study may be terminated for individual animals or entire groups based on:

    • Tumor volume exceeding a predetermined limit (e.g., 2000 mm³).

    • Significant body weight loss (>20%).

    • Signs of excessive toxicity or distress.

    • Completion of the planned treatment duration.

  • Tissue Collection : At the study endpoint, euthanize mice and collect tumors and blood (for plasma). A portion of the tumor can be flash-frozen in liquid nitrogen for biomarker analysis and another portion fixed in formalin for immunohistochemistry (IHC).

Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
  • Western Blot/IHC : Analyze tumor lysates or sections for key biomarkers to confirm the mechanism of action.

    • Target Engagement : Increased levels of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2).[9][10]

    • DNA Damage : Increased levels of γH2AX, a marker of DNA double-strand breaks.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Summary of Tumor Growth Inhibition (TGI)

Treatment Group N Mean Tumor Volume at Endpoint (mm³) ± SEM Percent TGI (%) P-value (vs. Vehicle)
Vehicle Control 10 1850 ± 150 - -
This compound (50 mg/kg) 10 925 ± 110 50 <0.01
PARPi (50 mg/kg) 10 1017 ± 125 45 <0.01

| this compound + PARPi | 10 | 277 ± 65 | 85 | <0.001 |

Percent TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Body Weight and Tolerability Assessment

Treatment Group N Initial Mean Body Weight (g) ± SEM Final Mean Body Weight (g) ± SEM Maximum Mean Body Weight Loss (%) Treatment-Related Deaths
Vehicle Control 10 22.5 ± 0.5 24.1 ± 0.6 0 0
This compound (50 mg/kg) 10 22.4 ± 0.4 23.5 ± 0.5 -1.5 0
PARPi (50 mg/kg) 10 22.6 ± 0.5 23.8 ± 0.6 -1.0 0

| this compound + PARPi | 10 | 22.5 ± 0.4 | 22.9 ± 0.7 | -3.2 | 0 |

Preclinical data suggests this compound is generally well-tolerated in mice with no significant body weight loss observed.[1]

Table 3: Pharmacodynamic Biomarker Analysis (Tumor Tissue)

Treatment Group Relative ub-PCNA Level (Fold Change vs. Vehicle) Relative γH2AX Level (Fold Change vs. Vehicle)
Vehicle Control 1.0 1.0
This compound (50 mg/kg) 4.5 3.0
PARPi (50 mg/kg) 1.2 3.5

| this compound + PARPi | 5.1 | 8.2 |

Data are representative and based on expected outcomes from Western Blot quantification.

References

Determining the IC50 of TNG348 in Ovarian Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of TNG348, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in ovarian cancer cell lines. This compound has demonstrated preclinical activity, particularly in cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD).[1][2] These protocols are intended to guide researchers in assessing the potency of this compound in relevant ovarian cancer models, a critical step in preclinical drug evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of USP1, a deubiquitinating enzyme that plays a crucial role in DNA damage repair pathways.[1][2] Specifically, USP1 removes ubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), two key proteins involved in translesion synthesis and the Fanconi Anemia pathway. By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair, stalls replication forks, and ultimately induces synthetic lethality in cancer cells that are heavily reliant on these pathways due to pre-existing defects in other DNA repair mechanisms, such as those caused by BRCA1/2 mutations.[3] this compound has shown synergistic effects when used in combination with PARP inhibitors.[1]

Data Presentation: this compound IC50 in Ovarian Cancer Cell Lines

Cell LineHistological SubtypeBRCA1/2 StatusHRD StatusReported/Expected this compound IC50 (nM)Notes
UWB1.289 SerousBRCA1 MutantHRD-positiveHighly Sensitive (IC50 in low nM range expected)Known to be sensitive to agents targeting DNA repair deficiencies.[5]
OVCAR-3 AdenocarcinomaBRCA1/2 Wild-TypeHRD-negative (CCNE1 amplified)Moderately SensitiveCCNE1 amplification can induce replication stress, potentially sensitizing cells to USP1 inhibition.[5]
A2780 UndifferentiatedBRCA1/2 Wild-TypeHRD-negativeLess Sensitive (IC50 in higher nM to µM range expected)Generally considered sensitive to platinum-based chemotherapy.
SKOV3 AdenocarcinomaBRCA1/2 Wild-TypeHRD-negativeLess Sensitive (IC50 in higher nM to µM range expected)Known to be a hardy and relatively chemoresistant cell line.

Note: The IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density, assay type). The values presented are for illustrative purposes and should be determined experimentally for the specific cell lines and conditions of interest.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

TNG348_Mechanism_of_Action cluster_nucleus Nucleus cluster_dna_damage DNA Damage Response This compound This compound USP1 USP1 This compound->USP1 inhibition PCNA PCNA-Ub USP1->PCNA deubiquitination FANCD2 FANCD2-Ub USP1->FANCD2 deubiquitination DNA_Repair DNA Repair & Replication Fork Stability PCNA->DNA_Repair FANCD2->DNA_Repair Apoptosis Cell Death (Apoptosis) DNA_Repair->Apoptosis failure in BRCA-deficient cells

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, which impairs DNA repair and induces apoptosis in HRD+ cancer cells.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_culture 1. Culture Ovarian Cancer Cells start->cell_culture cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment 3. Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation 4. Incubate for 72-96 hours drug_treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_acquisition 6. Measure Luminescence/ Absorbance viability_assay->data_acquisition data_analysis 7. Plot Dose-Response Curve & Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A stepwise workflow for determining the IC50 of this compound in ovarian cancer cell lines using a cell viability assay.

Experimental Protocols

Protocol 1: Cell Culture of Ovarian Cancer Cell Lines

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR3, A2780, SKOV3, UWB1.289)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain ovarian cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at the recommended split ratio.

  • Regularly check for mycoplasma contamination.

Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Ovarian cancer cells in logarithmic growth phase

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control.

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from the no-cell control wells) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the potency of this compound in ovarian cancer cell lines. Accurate determination of the IC50 is a fundamental step in understanding the therapeutic potential of this novel USP1 inhibitor and for designing further preclinical studies. Given the mechanism of action of this compound, it is recommended to test its activity in a panel of ovarian cancer cell lines with well-characterized genetic backgrounds, particularly regarding their BRCA and HRD status, to fully elucidate its spectrum of activity.

References

Application Notes and Protocols for Western Blot Analysis of USP1 Inhibition by TNG348

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[1][2]. Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations[3][4]. TNG348 is a potent and selective, allosteric inhibitor of USP1[1][2][5]. Preclinical studies have demonstrated that this compound induces a dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), leading to synthetic lethality in HRD+ cancer cells[1][3].

This document provides detailed application notes and protocols for the Western blot analysis of USP1 inhibition by this compound. The methodologies described herein are designed to enable researchers to effectively monitor the pharmacodynamic effects of this compound and other USP1 inhibitors on their target proteins in a cellular context. While the clinical development of this compound was discontinued due to liver toxicity observed in a Phase 1 trial, the compound remains a valuable tool for preclinical research into USP1 biology and the development of other USP1-targeting therapies[5][6][7].

Signaling Pathway and Mechanism of Action

USP1 is a key negative regulator of the translesion synthesis (TLS) and Fanconi anemia (FA) DNA repair pathways. It removes monoubiquitin from PCNA and FANCD2, respectively. Inhibition of USP1 by this compound prevents this deubiquitination, leading to the accumulation of ub-PCNA and ub-FANCD2. This accumulation stalls replication forks and induces DNA damage, ultimately resulting in selective cell death in cancer cells with pre-existing DNA repair defects (HRD+).

USP1_Pathway USP1 Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA Replication Stress FANCD2 FANCD2 DNA_Damage->FANCD2 Replication Stress ub_PCNA ub-PCNA (monoubiquitinated) PCNA->ub_PCNA Ubiquitination ub_FANCD2 ub-FANCD2 (monoubiquitinated) FANCD2->ub_FANCD2 Ubiquitination USP1 USP1/UAF1 Complex ub_PCNA->USP1 TLS Translesion Synthesis ub_PCNA->TLS ub_FANCD2->USP1 FA_Pathway Fanconi Anemia Pathway ub_FANCD2->FA_Pathway USP1->PCNA Deubiquitination USP1->FANCD2 Deubiquitination This compound This compound This compound->USP1 Inhibition Cell_Death Synthetic Lethality in HRD+ Cells TLS->Cell_Death FA_Pathway->Cell_Death

Caption: USP1 pathway and this compound mechanism.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • HRD-deficient cancer cell line (e.g., MDA-MB-436, UWB1.289)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 10 nM to 1 µM. A DMSO-only control should be included.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO control.

  • Incubate the cells for a predetermined time, typically 24 to 48 hours, to allow for the accumulation of ubiquitinated substrates.

Protein Extraction

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

Protocol:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

Western Blot Analysis

Materials:

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • SDS-PAGE running buffer

  • Protein loading buffer (e.g., Laemmli buffer)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 2 for suggestions)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Normalize the protein concentration of all samples with lysis buffer. Add protein loading buffer and boil at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Seeding & Adherence B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-PCNA, anti-FANCD2) G->H I Secondary Antibody Incubation H->I J Detection (ECL) & Imaging I->J K Data Analysis (Densitometry) J->K

Caption: Western Blot Workflow.

Data Presentation and Analysis

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the ubiquitinated protein band can be normalized to the intensity of the corresponding non-ubiquitinated protein band or a loading control (e.g., GAPDH, β-actin).

Table 1: Example of Quantitative Western Blot Data for this compound Treatment
This compound Concentration (nM)ub-PCNA / Total PCNA (Fold Change)ub-FANCD2 / Total FANCD2 (Fold Change)
0 (DMSO Control)1.01.0
101.81.5
303.52.8
1006.25.1
3008.97.3
10009.57.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Recommended Primary Antibodies for Western Blot Analysis
Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)
PCNAMouseCell Signaling Tech#2586
FANCD2RabbitNovus BiologicalsNB100-182
USP1RabbitCell Signaling Tech#8033
UbiquitinMouseSanta Cruz Biotechsc-8017
GAPDHRabbitCell Signaling Tech#2118
β-actinMouseSigma-AldrichA5441

Additional Assays

To further characterize the effects of USP1 inhibition, the following assays can be performed in conjunction with Western blot analysis:

  • Immunoprecipitation (IP): To confirm the ubiquitination of PCNA and FANCD2, IP can be performed using antibodies against these proteins, followed by Western blotting with an anti-ubiquitin antibody.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound on cancer cells.

  • Clonogenic Assays: To evaluate the long-term effects of this compound on the proliferative capacity of cancer cells[1].

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the Western blot analysis of USP1 inhibition by this compound. By following these methodologies, researchers can effectively assess the pharmacodynamic effects of this compound and other USP1 inhibitors, thereby facilitating the discovery and development of novel cancer therapeutics targeting the DNA damage response pathway.

References

Application Notes and Protocols: CRISPR Screens to Identify T-Cell Activating Therapy Sensitivity Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG348 is an orally bioavailable, allosteric inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 plays a critical role in DNA damage tolerance through the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[2][3] Inhibition of USP1 by this compound disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance, a key mechanism for DNA repair.[1][4] This disruption leads to synthetic lethality in cancer cells with existing homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations.[1][5]

Recent preclinical studies have utilized genome-wide and focused CRISPR-Cas9 knockout screens to elucidate the mechanism of action of this compound and to identify genetic markers of sensitivity and resistance.[1][3] These screens have confirmed that the antitumor effect of this compound is dependent on the RAD18-mediated ubiquitination of PCNA.[1][3] Notably, these studies have also revealed that the mechanism of this compound is distinct from that of PARP inhibitors (PARPi), another class of drugs targeting HRD tumors.[1][4] For instance, loss of PARP1, which confers resistance to PARPi, was found to sensitize cells to this compound.[1][4]

Although the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase I/II clinical trial, the insights gained from these CRISPR screens remain highly valuable for the continued exploration of USP1 as a therapeutic target and for the broader understanding of DNA damage response pathways in cancer.[6][7]

These application notes provide a detailed overview of the methodologies used in CRISPR screens to identify this compound sensitivity markers, presenting the key findings in a structured format and offering comprehensive protocols for researchers interested in conducting similar studies.

Data Presentation: this compound Sensitivity and Resistance Markers from CRISPR Screens

The following tables summarize the key genes identified in DNA repair-focused and genome-wide CRISPR screens that modulate sensitivity to this compound in various cancer cell lines. The data is compiled from studies in USP1i-sensitive (UWB1.289, MDA-MB-436) and resistant (COV362, HCC1395) BRCA1-mutant cell lines.[1][3]

Table 1: Genes Conferring Resistance to this compound Upon Knockout

GeneFunction/PathwayCell Line(s)
RAD18 E3 ubiquitin ligase, promotes PCNA ubiquitinationUWB1.289, MDA-MB-436
UBE2K Ubiquitin-conjugating enzymeUWB1.289, MDA-MB-436
UBE2A Ubiquitin-conjugating enzymeUWB1.289, MDA-MB-436
RFWD3 E3 ubiquitin ligaseUWB1.289, MDA-MB-436

Table 2: Genes Conferring Sensitivity to this compound Upon Knockout

GeneFunction/PathwayCell Line(s)
PARP1 Poly(ADP-ribose) polymerase, Base Excision RepairUWB1.289, COV362, HCC1395
ABRAXAS1 Subunit of BRCA1-A complexCOV362, HCC1395
BRCC3 Subunit of BRCA1-A complexCOV362, HCC1395
BARD1 Forms heterodimer with BRCA1COV362, HCC1395
FAM175A Subunit of BRCA1-A complexCOV362, HCC1395

Experimental Protocols

Pooled CRISPR-Cas9 Knockout Screen Protocol

This protocol outlines a general workflow for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to a small molecule inhibitor like this compound.

1.1. Cell Line Preparation and Lentiviral Production

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-436, UWB1.289) in the recommended medium and conditions. Ensure cells are healthy and in the exponential growth phase. It is recommended to use low-passage cells for transduction experiments.

  • Cas9 Expression: If the target cell line does not endogenously express Cas9, first establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.

  • Lentiviral Packaging of sgRNA Library:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid (either whole-genome or a focused library such as a DNA damage response library), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Determine the viral titer using a method such as p24 ELISA or by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells.

1.2. Lentiviral Transduction of Target Cells

  • Seed the Cas9-expressing target cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single sgRNA.

  • Transduce the cells with the pooled sgRNA lentiviral library in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.

  • Maintain a sufficient number of cells to ensure a library representation of at least 500-1000x (cells per sgRNA).

  • After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells. The concentration of the selection agent should be determined beforehand by generating a kill curve for the specific cell line.

  • Culture the cells under selection for a sufficient period to allow for gene knockout and protein depletion.

1.3. Drug Treatment and Cell Harvesting

  • Split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.

  • The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., GI20-GI50) to allow for the identification of both sensitizing and resistance mutations.

  • Culture the cells for a period that allows for sufficient population doublings to observe the enrichment or depletion of specific sgRNAs (typically 14-21 days).

  • Harvest cell pellets from both the control and treatment groups at the end of the experiment. Ensure that the cell pellet size is sufficient for genomic DNA extraction, maintaining the library representation.

1.4. Genomic DNA Extraction and sgRNA Sequencing

  • Extract genomic DNA from the harvested cell pellets using a commercial kit.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Purify the PCR products and quantify the library.

  • Sequence the sgRNA amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).

Data Analysis Protocol using MAGeCK

The Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) is a widely used computational tool for analyzing CRISPR screen data.

2.1. Pre-processing of Sequencing Data

  • Demultiplex the raw sequencing data to separate reads from different samples based on their barcodes.

  • Trim adapter sequences from the reads.

2.2. sgRNA Read Counting

  • Use the mageck count command to quantify the abundance of each sgRNA in each sample. This command requires the raw FASTQ files and a library file that maps sgRNA sequences to their target genes.

2.3. Identification of Hit Genes

  • Use the mageck test command to identify genes that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO-treated samples. This command uses the read count table generated by mageck count.

2.4. Interpretation of Results

  • The output of mageck test includes a .gene_summary.txt file.

    • Negatively selected genes (lower abundance in the this compound-treated group) are potential sensitivity markers (i.e., their knockout enhances the drug's effect).

    • Positively selected genes (higher abundance in the this compound-treated group) are potential resistance markers (i.e., their knockout confers resistance to the drug).

Visualizations

Signaling Pathway of this compound Action

TNG348_Pathway cluster_replication_fork Stalled Replication Fork cluster_ubiquitination PCNA Ubiquitination cluster_tls Translesion Synthesis (TLS) cluster_deubiquitination PCNA Deubiquitination PCNA PCNA RAD18 RAD18/RAD6 (E3 Ligase) ub_PCNA Ub-PCNA RAD18->ub_PCNA Ubiquitination Ub Ubiquitin TLS_Polymerases TLS Polymerases ub_PCNA->TLS_Polymerases Recruitment USP1 USP1/UAF1 ub_PCNA->USP1 Deubiquitination DNA_Repair DNA Repair & Replication Restart TLS_Polymerases->DNA_Repair USP1->PCNA This compound This compound This compound->USP1 Inhibition

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and promoting DNA repair via Translesion Synthesis.

Experimental Workflow for CRISPR Screen

CRISPR_Workflow cluster_library_prep 1. Library Preparation cluster_transduction 2. Transduction & Selection cluster_screening 3. Screening cluster_analysis 4. Analysis sgRNA_Library Pooled sgRNA Library Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Transduction Lentiviral Transduction (MOI < 0.5) Cas9_Cells Cas9-Expressing Cancer Cells Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection Cell_Pool Pooled Knockout Cell Population Selection->Cell_Pool DMSO_Treatment Vehicle (DMSO) Treatment Cell_Pool->DMSO_Treatment TNG348_Treatment This compound Treatment Cell_Pool->TNG348_Treatment gDNA_Extraction Genomic DNA Extraction DMSO_Treatment->gDNA_Extraction TNG348_Treatment->gDNA_Extraction PCR_Amplification sgRNA Amplification (PCR) gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify drug sensitivity and resistance genes.

Logical Relationship of Screen Hits

Screen_Hits_Logic cluster_phenotypes Observed Phenotypes in this compound Screen cluster_gene_knockouts Gene Knockouts Sensitivity Sensitivity to this compound Resistance Resistance to this compound PARP1_KO PARP1 Knockout PARP1_KO->Sensitivity Leads to RAD18_KO RAD18 Knockout RAD18_KO->Resistance Leads to

Caption: Logical relationship between gene knockouts and observed phenotypes in a this compound CRISPR screen.

References

Application Notes and Protocols for Assessing TNG348 Synergy with Olaparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG348 is a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[3][4] Preclinical studies have explored the synergistic anti-tumor activity of combining this compound and olaparib, particularly in cancer models with HRD.[1][5] This document provides detailed application notes and protocols based on these preclinical investigations to guide researchers in assessing the synergy between this compound and olaparib.

Disclaimer: The clinical development of this compound was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial (NCT06065059).[6][7][8] These protocols are provided for research purposes only to understand the preclinical assessment of the synergistic interaction between USP1 and PARP inhibition.

Signaling Pathways of this compound and Olaparib

This compound and olaparib exhibit synergy through their distinct but complementary mechanisms of action within the DNA damage response network.[9]

  • Olaparib's Mechanism of Action: Olaparib inhibits PARP enzymes (PARP1 and PARP2), which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][10][11] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon replication, are converted into more lethal DNA double-strand breaks (DSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death (a concept known as synthetic lethality).[3][10]

  • This compound's Mechanism of Action: this compound inhibits USP1, a deubiquitinating enzyme that regulates the translesion synthesis (TLS) pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[12][13][14] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), disrupting TLS and stalling replication forks, which can also lead to the formation of DSBs.[1][13]

Synergistic Interaction: The combination of this compound and olaparib creates a potent anti-tumor effect by simultaneously targeting two different DNA repair pathways. This dual assault on the cancer cell's ability to repair DNA damage leads to an overwhelming level of genomic instability and cell death, which is more effective than either agent alone.[1][5]

TNG348_Olaparib_Signaling_Pathway This compound and Olaparib Signaling Pathways cluster_olaparib Olaparib Pathway cluster_this compound This compound Pathway cluster_synergy Synergistic Effect DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits DNA_DSB_O DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB_O replication stress leads to BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs Genomic_Instability Increased Genomic Instability DNA_DSB_O->Genomic_Instability Olaparib Olaparib Olaparib->PARP inhibits Replication_Fork_Stalling Replication Fork Stalling PCNA PCNA Replication_Fork_Stalling->PCNA leads to ubiquitination of DNA_DSB_T DNA Double-Strand Break (DSB) Replication_Fork_Stalling->DNA_DSB_T unresolved stalling leads to ub_PCNA ub-PCNA PCNA->ub_PCNA ubiquitination TLS Translesion Synthesis (TLS) ub_PCNA->TLS activates TLS->Replication_Fork_Stalling bypasses lesion USP1 USP1 USP1->ub_PCNA deubiquitinates This compound This compound This compound->USP1 inhibits DNA_DSB_T->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis triggers

Caption: Signaling pathways of this compound and olaparib leading to synergistic apoptosis.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound and olaparib.

In Vitro Synergy Assessment

2.1.1. Cell Viability/Clonogenic Assay

This assay determines the long-term effect of this compound and olaparib, alone and in combination, on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines (e.g., BRCA1/2-mutant or HRD+ breast and ovarian cancer cell lines such as MDA-MB-436, COV362, HCC1395, UWB1.289)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Olaparib (stock solution in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in 6-well plates at a density optimized for each cell line to form 50-100 colonies per well in the control group after the incubation period (typically 200-2000 cells/well).

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and olaparib in complete medium.

    • Treat cells with a matrix of this compound and olaparib concentrations. A 9x9 matrix is recommended for a comprehensive analysis.

    • Include single-agent controls for both drugs and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 10-21 days, depending on the cell line's doubling time.

    • Replace the medium with fresh drug-containing medium every 3-4 days.

  • Staining and Counting:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with 10% neutral buffered formalin for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Data Analysis:

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

  • Determine the IC50 values for each drug alone.

  • Calculate the Bliss synergy score to quantify the degree of synergy. The Bliss independence model assumes that the two drugs act independently. The expected combined effect (E) is calculated as: E = (A + B) - (A * B) where A and B are the fractional inhibitions of drug A and drug B at a given dose. The Bliss synergy score is the difference between the observed inhibition and the expected inhibition. A score > 0 indicates synergy, a score ≈ 0 indicates an additive effect, and a score < 0 indicates antagonism.

2.1.2. Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to detect changes in protein levels and post-translational modifications that indicate target engagement and downstream pathway modulation.

Materials:

  • Cancer cell lines

  • This compound and Olaparib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Subcellular fractionation kit

  • Primary antibodies:

    • anti-ubiquitin-PCNA (ub-PCNA)

    • anti-PCNA

    • anti-ubiquitin-FANCD2 (ub-FANCD2)

    • anti-FANCD2

    • anti-PAR (for PARylation)

    • anti-Histone H3 (loading control for chromatin fraction)

    • anti-GAPDH or β-actin (loading control for whole-cell lysates)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6- or 10-cm dishes and allow them to adhere.

    • Treat cells with this compound, olaparib, or the combination for the desired time (e.g., 24 hours).

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.

    • For subcellular fractionation, follow the manufacturer's protocol to isolate cytoplasmic, nuclear, and chromatin-bound protein fractions.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the protein of interest to the appropriate loading control.

  • Compare the levels of ub-PCNA, ub-FANCD2, and PARylation in treated versus control cells.

In Vivo Synergy Assessment

2.2.1. Patient-Derived Xenograft (PDX) Model

This model provides a more clinically relevant system to evaluate the anti-tumor efficacy of the this compound and olaparib combination.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • PDX tumor fragments from a relevant cancer type (e.g., BRCA1/2-mutant breast or ovarian cancer)

  • This compound formulation for oral gavage

  • Olaparib formulation for oral gavage

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Implant PDX tumor fragments subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Olaparib alone, this compound + Olaparib).

    • Administer drugs via oral gavage according to the predetermined dosing schedule (e.g., daily or twice daily). Preclinical studies have used this compound at doses up to 100 mg/kg and olaparib at doses around 50-100 mg/kg.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status regularly.

  • Endpoint:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Data Analysis:

  • Plot tumor growth curves for each treatment group.

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Statistically compare the anti-tumor efficacy of the combination treatment to the single-agent treatments (e.g., using a two-way ANOVA).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Synergy of this compound and Olaparib in Cancer Cell Lines

Cell LineBRCA1/2 StatusHRD StatusThis compound IC50 (nM)Olaparib IC50 (nM)Average Bliss Synergy Score
MDA-MB-436MutantHRD+Data not availableData not availableData not available
COV362MutantHRD+Data not availableData not availableData not available
HCC1395MutantHRD+Data not availableData not availableData not available
UWB1.289MutantHRD+Data not availableData not availableData not available
Example HR-proficient cell lineWild-typeHRD-Data not availableData not availableData not available

Note: Specific IC50 and synergy score values need to be populated from experimental data.

Table 2: In Vivo Efficacy of this compound and Olaparib Combination in a PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. This compoundp-value vs. Olaparib
VehicleDailyData not availableN/AN/AN/AN/A
This compounde.g., 100 mg/kg, QDData not availableData not available<0.05N/AN/A
Olaparibe.g., 50 mg/kg, QDData not availableData not available<0.05N/AN/A
This compound + OlaparibAs aboveData not availableData not available<0.001<0.01<0.01

Note: Data needs to be populated from in vivo experimental results.

Mandatory Visualizations

Experimental Workflow for In Vitro Synergy Assessment

In_Vitro_Synergy_Workflow In Vitro Synergy Assessment Workflow start Start cell_culture Culture HRD+ Cancer Cell Lines start->cell_culture seeding Seed Cells in 6-well Plates cell_culture->seeding treatment Treat with this compound and Olaparib (Dose Matrix) seeding->treatment incubation Incubate for 10-21 Days treatment->incubation staining Fix and Stain Colonies incubation->staining counting Count Colonies staining->counting analysis Calculate Surviving Fraction and Bliss Synergy Score counting->analysis end End analysis->end

Caption: Workflow for assessing in vitro synergy using a clonogenic assay.

Logical Relationship for Synergy Calculation

Bliss_Synergy_Logic Bliss Synergy Score Calculation Logic inhibition_A Fractional Inhibition of Drug A (A) expected_inhibition Expected Additive Inhibition (E) = A + B - (A * B) inhibition_A->expected_inhibition inhibition_B Fractional Inhibition of Drug B (B) inhibition_B->expected_inhibition observed_inhibition Observed Combined Inhibition (Obs) synergy_score Bliss Synergy Score = Obs - E observed_inhibition->synergy_score expected_inhibition->synergy_score

Caption: Logical diagram illustrating the calculation of the Bliss synergy score.

References

Application Note: Quantifying TNG348-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TNG348 is a selective, orally available, and allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2][3] The inhibition of USP1 disrupts the DNA damage tolerance pathway known as translesion synthesis, leading to an accumulation of DNA damage.[1][2] This mechanism induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][4] Preclinical studies have demonstrated that this compound can act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors to enhance anti-tumor effects, even in models with acquired resistance to PARP inhibitors.[1][2][4]

This application note provides a detailed protocol for assessing and quantifying apoptosis in cancer cell lines following exposure to this compound. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a robust technique for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

It is important to note that the clinical development of this compound was discontinued in May 2024 due to observations of liver toxicity in a Phase 1/2 clinical trial.[5][6][7] Despite this, the study of USP1 inhibitors remains a valuable area of research, and the protocols detailed herein are applicable to the broader class of compounds that induce apoptosis.

Mechanism of this compound-Induced Apoptosis

This compound's mechanism of action centers on the inhibition of USP1, a key enzyme in the DNA damage response pathway. By inhibiting USP1, this compound prevents the deubiquitination of key proteins like PCNA, disrupting DNA repair.[1][3] This leads to unresolved DNA damage, which ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

TNG348_Mechanism This compound This compound USP1 USP1 Inhibition This compound->USP1 PCNA Ubiquitinated PCNA Accumulation USP1->PCNA DDR Disruption of DNA Damage Repair PCNA->DDR Damage Accumulation of DNA Damage DDR->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Principle of Apoptosis Detection by Annexin V/PI Staining

This protocol utilizes a common method for detecting apoptosis via flow cytometry. The assay is based on two key cellular changes that occur during apoptosis:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[9]

  • Loss of Plasma Membrane Integrity: As apoptosis progresses to later stages, the cell membrane becomes compromised and loses its integrity. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live or early apoptotic cells.[9] It can, however, enter late-stage apoptotic and necrotic cells, where it binds to DNA and fluoresces brightly.

By using both stains simultaneously, it is possible to distinguish between four cell populations:

  • Live Cells: Annexin V-negative and PI-negative (AnV-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (AnV+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (AnV+/PI+).

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive (AnV-/PI+).

Experimental Protocols

Experimental Workflow Overview

The overall process involves treating cultured cells with this compound, staining them with Annexin V and PI, and subsequently analyzing the stained cells using a flow cytometer.

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A 1. Cell Seeding & Culture B 2. This compound Treatment (e.g., 24-72h) A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Washing with PBS C->D E 5. Staining with Annexin V & PI D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis & Quantification F->G

Caption: General workflow for apoptosis analysis after this compound exposure.

Detailed Protocol: Annexin V and Propidium Iodide Staining

Materials and Reagents:

  • Appropriate cancer cell line (e.g., BRCA1/2-mutant ovarian or breast cancer cell line)

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO) and a positive control for apoptosis.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Transfer to a labeled flow cytometry tube.[8]

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.

    • Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C.[8]

    • Discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS, centrifuging after each wash.[8]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The recommended cell concentration is 1x10^5 to 1x10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. (Note: volumes may vary by kit manufacturer).

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells after staining.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Controls: Prepare the following controls to set up compensation and gates correctly:

      • Unstained cells

      • Cells stained only with Annexin V-FITC

      • Cells stained only with Propidium Iodide

    • Excite the cells using a 488 nm laser. Collect FITC fluorescence at ~530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL3).[9]

Data Presentation and Interpretation

The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.

Flow_Cytometry_Quadrants cluster_axes plot Quadrant Interpretation Q1: AnV- / PI+ (Necrotic) Q2: AnV+ / PI+ (Late Apoptotic/Necrotic) Q4: AnV- / PI- (Live) Q3: AnV+ / PI- (Early Apoptotic) xlabel Annexin V → ylabel Propidium Iodide →

Caption: Interpretation of flow cytometry quadrant analysis.

Quantitative Data Summary

The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison.

Treatment GroupConcentration% Live Cells (AnV-/PI-)% Early Apoptotic (AnV+/PI-)% Late Apoptotic/Necrotic (AnV+/PI+)
Vehicle Control0.1% DMSO95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound10 nM88.7 ± 3.56.8 ± 1.24.5 ± 1.0
This compound100 nM65.4 ± 4.220.1 ± 2.514.5 ± 2.1
This compound1 µM30.1 ± 5.645.3 ± 3.924.6 ± 2.8
Positive Control1 µM Staurosporine15.8 ± 3.355.9 ± 4.728.3 ± 3.1
Data shown are for illustrative purposes only and represent mean ± standard deviation from a hypothetical triplicate experiment.

The Annexin V/PI flow cytometry assay is a reliable and quantitative method for evaluating the pro-apoptotic activity of USP1 inhibitors like this compound. This protocol provides a comprehensive framework for researchers to assess dose-dependent and time-dependent induction of apoptosis. Accurate quantification of apoptosis is crucial for understanding the mechanism of action of novel anti-cancer agents and for making critical decisions in the drug development pipeline.

References

Troubleshooting & Optimization

Overcoming TNG348-induced hepatotoxicity in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The clinical development of TNG348 was discontinued in May 2024 due to observations of Grade 3 and 4 liver function abnormalities in a Phase 1/2 clinical trial.[1][2] This resource center is intended for researchers and scientists who may be using this compound or similar compounds in a preclinical research setting. The information provided is for investigational purposes only and should not be interpreted as guidance for clinical use. Given the clinical outcome, any preclinical work with this compound should include a robust assessment of potential hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[3] USP1 is a deubiquitinating enzyme that plays a key role in DNA damage repair pathways, including the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1, this compound was designed to induce synthetic lethality in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[5][6] The inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and causing selective death in cancer cells.[3]

Q2: Why was the clinical development of this compound halted?

A2: Tango Therapeutics, the developer of this compound, discontinued the Phase 1/2 clinical trial (NCT06065059) after observing Grade 3 and 4 liver function abnormalities in patients who were on the study for more than eight weeks.[1][2] Grade 4 abnormalities are considered life-threatening.[1][2] This unexpected liver toxicity led to the decision to halt further development of the molecule to ensure patient safety.[1][2]

Q3: Was hepatotoxicity observed in preclinical studies of this compound?

A3: Publicly available preclinical data for this compound indicated that the compound was well-tolerated in in vivo studies, with no body weight loss observed.[6] A 2025 publication by Tango Therapeutics also noted the unexpected nature of the clinical liver toxicity, suggesting it was not predicted by their preclinical in vivo models.[7][8] This discrepancy highlights the challenge of translating preclinical safety data to human clinical outcomes.

Q4: Is the observed hepatotoxicity likely a class-wide effect of USP1 inhibitors?

A4: This is currently thought to be unlikely. The aforementioned 2025 publication from Tango Therapeutics suggests that the liver toxicity is not an on-target effect, as another USP1 inhibitor has been well-tolerated in clinical trials.[8] This points towards the possibility of off-target effects or issues related to the specific chemical properties of the this compound molecule or its metabolites.

Troubleshooting Guide: Investigating and Mitigating Hepatotoxicity in Preclinical Models

This guide provides a framework for researchers to proactively assess and characterize the risk of hepatotoxicity when working with this compound or similar compounds.

Observed Issue Potential Cause Recommended Action(s)
Elevated liver enzymes (ALT, AST) in in vivo models. Direct hepatocellular injury.1. Confirm the finding: Repeat the study with a larger group of animals. Include vehicle controls.2. Dose-response assessment: Determine if the toxicity is dose-dependent.3. Histopathology: Conduct a thorough histological examination of liver tissue to characterize the injury (e.g., necrosis, apoptosis, inflammation).4. Mechanism investigation: Perform in vitro assays (see below) to investigate potential mechanisms like mitochondrial dysfunction or reactive metabolite formation.
Elevated bilirubin and/or alkaline phosphatase (ALP) in in vivo models. Cholestatic or mixed-type liver injury.1. Histopathology: Examine liver tissue for signs of cholestasis, such as bile duct proliferation or bile plugs.2. In vitro transporter inhibition assays: Assess the compound's potential to inhibit key bile acid transporters like the Bile Salt Export Pump (BSEP).
Inconsistent or species-specific hepatotoxicity. Differences in drug metabolism and disposition between species.1. Metabolite profiling: Identify the major metabolites in different species (e.g., mouse, rat, dog, human) using liver microsomes or hepatocytes.2. Cross-species in vitro testing: Compare the cytotoxicity of the parent compound and its major metabolites in hepatocytes from different species.
No overt toxicity in animal models, but concern remains (given this compound's clinical outcome). Animal models may lack predictivity for certain types of idiosyncratic drug-induced liver injury (DILI).1. Utilize advanced in vitro models: Test the compound in more complex, human-relevant systems like 3D liver spheroids, co-cultures with immune cells, or microphysiological systems (liver-on-a-chip).2. Stress tests: Co-treat hepatocytes with the compound and a non-hepatotoxic dose of an inflammatory stimulus (e.g., LPS) to unmask potential idiosyncratic toxicity.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
  • Objective: To assess the direct cytotoxic potential of a compound on primary hepatocytes.

  • Methodology:

    • Cell Culture: Plate cryopreserved primary hepatocytes (human, rat, mouse) in collagen-coated plates. Allow cells to form a monolayer.

    • Compound Treatment: Treat hepatocytes with a range of compound concentrations (e.g., 0.1 to 100 µM) for 24 to 72 hours.

    • Endpoint Assays:

      • Cell Viability: Measure ATP content (e.g., CellTiter-Glo®) to assess overall cell health.

      • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.

      • Apoptosis: Measure caspase-3/7 activity to assess for programmed cell death.

    • Data Analysis: Calculate IC50 values for each endpoint and compare across species.

Protocol 2: In Vivo Rodent Hepatotoxicity Study
  • Objective: To evaluate the potential for a compound to cause liver injury in a rodent model.

  • Methodology:

    • Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.

    • Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7 to 28 days. Include at least three dose levels (low, mid, high) and a vehicle control group.

    • Monitoring:

      • Clinical Observations: Record daily observations of animal health and behavior.

      • Body Weight: Measure body weight at least twice weekly.

    • Terminal Procedures:

      • Blood Collection: Collect blood for clinical chemistry analysis of liver enzymes (ALT, AST, ALP) and bilirubin.

      • Organ Weights: Weigh the liver and other major organs.

      • Histopathology: Fix the liver in 10% neutral buffered formalin, process, and stain with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

Protocol 3: Mechanistic In Vitro Assays
  • Objective: To investigate specific mechanisms of potential hepatotoxicity.

  • Methodology:

    • Mitochondrial Toxicity: Treat hepatocytes or isolated mitochondria with the compound and measure changes in mitochondrial respiration (e.g., using a Seahorse XF Analyzer) or mitochondrial membrane potential.

    • Reactive Metabolite Formation: Incubate the compound with human liver microsomes in the presence of NADPH and a trapping agent like glutathione (GSH). Analyze for the formation of GSH adducts by LC-MS/MS.

    • Bile Salt Export Pump (BSEP) Inhibition: Use membrane vesicles expressing human BSEP to determine the compound's IC50 for inhibiting the transport of a probe substrate.

Quantitative Data Summary

While specific preclinical toxicology data for this compound is not publicly available, the following table provides a template for summarizing key hepatotoxicity assessment data.

Assay Endpoint This compound (Example Data) Control Compound (Non-toxic) Control Compound (Hepatotoxic)
Human Hepatocyte Cytotoxicity IC50 (µM)> 50> 505
Rat Hepatocyte Cytotoxicity IC50 (µM)> 50> 5010
Mitochondrial Toxicity IC50 (µM)> 50> 502
BSEP Inhibition IC50 (µM)25> 1001
7-Day Rat Study (100 mg/kg) ALT (U/L)60 ± 1555 ± 10500 ± 150
7-Day Rat Study (100 mg/kg) Liver HistopathologyNo significant findingsNo significant findingsCentrilobular Necrosis

Visualizations

Caption: this compound inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2.

Hepatotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Analysis & Decision Hepatocyte_Cytotoxicity Hepatocyte Cytotoxicity Assay (Human, Rat, Mouse) Risk_Assessment Risk Assessment Hepatocyte_Cytotoxicity->Risk_Assessment IC50 Data BSEP_Assay BSEP Inhibition Assay BSEP_Assay->Risk_Assessment Mito_Tox Mitochondrial Toxicity Assay Mito_Tox->Risk_Assessment RM_Formation Reactive Metabolite Formation RM_Formation->Risk_Assessment Rodent_Study_7d 7-Day Rodent Study (Dose Range Finding) Rodent_Study_28d 28-Day Rodent Study (GLP Tox) Rodent_Study_7d->Rodent_Study_28d Inform Dosing Clin_Chem Clinical Chemistry (ALT, AST, Bili) Rodent_Study_28d->Clin_Chem Histopath Liver Histopathology Rodent_Study_28d->Histopath Clin_Chem->Risk_Assessment Histopath->Risk_Assessment

Caption: A workflow for preclinical hepatotoxicity assessment, integrating in vitro and in vivo studies.

References

TNG348 Clinical Program Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Boston, MA - Tango Therapeutics, a clinical-stage biotechnology company, announced the discontinuation of its TNG348 clinical program on May 23, 2024.[1] The decision was based on emerging data from the Phase 1/2 dose-escalation study, which revealed liver toxicity in trial participants.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons for the trial's termination, the underlying science of this compound, and the specifics of the discontinued clinical study.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound clinical trials?

A1: The primary reason for discontinuing the this compound clinical program was patient safety due to observed liver toxicity.[1][2] Specifically, Grade 3/4 liver function abnormalities were reported in patients who remained on the study for longer than eight weeks.[2][3][4]

Q2: At what stage was the clinical trial when it was terminated?

A2: The this compound program was in a Phase 1/2 clinical trial at the time of its termination.[5] The study was in the dose-escalation phase to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.

Q3: What was the intended therapeutic target and mechanism of action of this compound?

A3: this compound is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[6] USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair and is essential for the survival of cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[5][7][8] By inhibiting USP1, this compound was designed to disrupt DNA repair processes, leading to the selective death of these cancer cells.[6][9]

Q4: What was the patient population for the this compound trial?

A4: The Phase 1/2 trial was enrolling patients with advanced or metastatic solid tumors characterized by BRCA1/2 mutations or other forms of homologous recombination deficiency (HRD+).[10] This included cancers such as ovarian, breast, prostate, and pancreatic cancers where HRD is prevalent.[5][7]

Q5: Was this compound being tested as a monotherapy or in combination?

A5: The clinical trial was designed to evaluate this compound both as a single agent and in combination with olaparib, a PARP inhibitor.[2][5] However, due to the discontinuation of the trial during the dose-escalation phase of the monotherapy arm, no patients had yet received the combination of this compound and olaparib.[2][11]

Quantitative Data Summary

The following table summarizes the key quantitative information related to the discontinued this compound clinical trial.

ParameterDetails
Drug Name This compound
Drug Class USP1 (Ubiquitin-Specific Protease 1) Inhibitor
Clinical Trial Phase Phase 1/2
Primary Reason for Discontinuation Liver Toxicity
Adverse Events Grade 3/4 liver function abnormalities
Time to Onset of Toxicity Observed in patients on study for longer than 8 weeks
Patient Population BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors
Treatment Arms Single agent this compound and planned combination with olaparib

Experimental Protocols

While specific, detailed internal protocols from Tango Therapeutics are not publicly available, the general methodology for a Phase 1/2 dose-escalation study like that of this compound typically involves the following key components:

  • Patient Screening and Enrollment: Patients with confirmed BRCA1/2 mutations or other HRD+ solid tumors who have exhausted standard treatment options are screened for eligibility based on predefined inclusion and exclusion criteria, including adequate organ function.[10]

  • Dose Escalation: The study begins with a low dose of this compound administered to a small cohort of patients. The dose is gradually increased in subsequent cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

  • Safety Monitoring: Patients are closely monitored for any adverse events (AEs), including regular blood tests to assess liver function (e.g., ALT, AST, bilirubin levels). The severity of AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of this compound in the body.

  • Pharmacodynamic (PD) Analysis: Tumor biopsies or other relevant biological samples may be collected to assess whether this compound is hitting its target (USP1) and having the desired biological effect.

  • Efficacy Assessment: Tumor imaging (e.g., CT or MRI scans) is performed at baseline and at regular intervals to evaluate the anti-tumor activity of this compound, typically using criteria such as RECIST v1.1.

Visualizations

This compound Mechanism of Action: USP1 Inhibition in HRD+ Cancer Cells

TNG348_Mechanism cluster_dna_damage DNA Damage cluster_usp1_pathway USP1-Mediated Repair cluster_cell_outcome Cellular Outcome DNA Damage DNA Damage HR Pathway (Defective in HRD+ cells) HR Pathway (Defective in HRD+ cells) DNA Damage->HR Pathway (Defective in HRD+ cells) activates Ub-PCNA Ub-PCNA DNA Damage->Ub-PCNA triggers ubiquitination of Apoptosis Apoptosis HR Pathway (Defective in HRD+ cells)->Apoptosis leads to USP1 USP1 USP1->Ub-PCNA De-ubiquitinates Cell Survival Cell Survival USP1->Cell Survival enables Translesion Synthesis Translesion Synthesis Ub-PCNA->Translesion Synthesis Activates Translesion Synthesis->Cell Survival promotes This compound This compound This compound->USP1 Inhibits USP1_pathway USP1_pathway

Caption: this compound inhibits USP1, preventing DNA repair and leading to cell death in HRD+ cancers.

This compound Phase 1/2 Clinical Trial Workflow

TNG348_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Dosing cluster_monitoring Monitoring & Assessment cluster_decision Decision Point cluster_outcome Trial Outcome Patient Screening Screening of Patients with BRCA1/2-mutant or HRD+ Solid Tumors Enrollment Enrollment into Dose Escalation Cohorts Patient Screening->Enrollment Dosing This compound Single Agent Administration Enrollment->Dosing Safety Monitoring Monitor for Adverse Events (including Liver Function Tests) Dosing->Safety Monitoring PK/PD Analysis Pharmacokinetic and Pharmacodynamic Sampling Dosing->PK/PD Analysis Efficacy Assessment Tumor Assessments (e.g., RECIST 1.1) Dosing->Efficacy Assessment Toxicity Observed Toxicity Observed? Safety Monitoring->Toxicity Observed Discontinuation Trial Discontinuation Toxicity Observed->Discontinuation Yes (Grade 3/4 Liver Toxicity) Proceed Proceed to Combination Study (Not Reached) Toxicity Observed->Proceed No

Caption: Workflow of the this compound Phase 1/2 trial leading to discontinuation due to toxicity.

References

Technical Support Center: Investigating Resistance to TNG348

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential mechanisms of resistance to TNG348. The information is intended for preclinical research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, allosteric, and reversible inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4][5] Its primary mechanism involves inducing synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][3][5][6] this compound functions by preventing the deubiquitination of key proteins involved in DNA damage tolerance, namely Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2][7] This leads to an accumulation of ubiquitinated PCNA and FANCD2, which disrupts the translesion synthesis (TLS) pathway of DNA repair, ultimately causing cell death in HRD-positive tumors.[1][2][5][6]

Q2: How does the mechanism of this compound differ from that of PARP inhibitors?

While both this compound and PARP inhibitors (PARPi) are effective in HRD-positive cancers, their mechanisms of action are distinct.[1][3][5][8] PARP inhibitors work by trapping PARP enzymes on DNA and preventing the repair of single-strand breaks, which leads to the formation of lethal double-strand breaks during replication in HRD cells.

CRISPR screen data reveals that the pathways leading to resistance are different. For instance, the loss of PARP1, a known mechanism of resistance to PARPi, has been shown to sensitize cancer cells to this compound.[1][5][7][9] This suggests that this compound and PARPi exert their anti-tumor effects through non-overlapping pathways.[8]

Q3: What is the clinical status of this compound?

The clinical development of this compound has been discontinued.[1][5][10] A Phase I/II clinical trial (NCT06065059) was initiated to evaluate this compound as a single agent and in combination with the PARP inhibitor olaparib in patients with BRCA1/2-mutant or other HRD+ solid tumors.[11][12][13] However, the trial was halted due to observations of grade 3/4 liver toxicity in patients who had been on the treatment for more than eight weeks.[10]

Troubleshooting Guide: Investigating this compound Resistance in Preclinical Models

This guide provides experimental strategies to investigate potential resistance mechanisms to this compound in a laboratory setting.

Issue: Cultured cancer cells show increasing resistance to this compound over time.

Possible Cause 1: Alterations in the Translesion Synthesis (TLS) Pathway.

  • Hypothesis: Resistance to this compound may arise from mutations or altered expression of genes involved in PCNA ubiquitination and the subsequent TLS pathway.[8]

  • Troubleshooting/Experimental Approach:

    • Sequence Key Genes: Perform targeted sequencing or whole-exome sequencing of resistant cell lines to identify mutations in genes critical for the TLS pathway, such as RAD18 (the E3 ligase for PCNA ubiquitination) and polymerases involved in TLS.

    • Assess Protein Expression: Use Western blotting to compare the expression levels of key TLS pathway proteins (e.g., RAD18, USP1, PCNA) between sensitive and resistant cell lines. A significant decrease in RAD18 expression, for example, could lead to reduced PCNA ubiquitination and thus resistance to a USP1 inhibitor.

    • Functional Assays: Measure the levels of ubiquitinated PCNA (ub-PCNA) in response to DNA damage (e.g., UV radiation or methyl methanesulfonate (MMS)) in the presence and absence of this compound. Resistant cells may show a reduced ability to accumulate ub-PCNA.

Possible Cause 2: Upregulation of drug efflux pumps.

  • Hypothesis: Cancer cells may develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.

  • Troubleshooting/Experimental Approach:

    • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus sensitive cells.

    • Efflux Pump Inhibition: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for ABCB1) in combination with this compound to see if sensitivity can be restored.

    • Direct Transport Assay: Utilize fluorescent substrates of ABC transporters to visually or quantitatively assess efflux activity in resistant cells.

Experimental Protocols & Data Presentation

Table 1: Summary of Preclinical Cellular Responses to this compound
Cell Line ContextExpected Response to this compoundKey Biomarkers to MonitorReference
BRCA1/2-mutant / HRD+ High sensitivity, cell deathIncreased ub-PCNA, Increased ub-FANCD2, Cell cycle arrest, Apoptosis[3][6][8]
PARPi-resistant (PARP1 null) SensitizedIncreased ub-PCNA, Cell death[1][5][9]
Potential this compound Resistance Reduced sensitivityDecreased ub-PCNA accumulation, Mutations in TLS pathway genes[8]

Detailed Methodologies

Western Blot for Ubiquitinated PCNA
  • Cell Lysis: Lyse cells with a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitinated proteins.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against PCNA overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate. The ubiquitinated form of PCNA will appear as a band approximately 8 kDa higher than the unmodified PCNA band.

Visualizations

Signaling Pathway of this compound Action

TNG348_Mechanism cluster_nucleus Nucleus DNA_Damage DNA Damage RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 activates PCNA PCNA ub_PCNA ub-PCNA PCNA->ub_PCNA TLS Translesion Synthesis (TLS) ub_PCNA->TLS recruits TLS polymerases RAD18->PCNA ubiquitinates USP1 USP1 USP1->ub_PCNA deubiquitinates Cell_Survival Cell Survival TLS->Cell_Survival promotes Apoptosis Apoptosis This compound This compound This compound->USP1 inhibits This compound->Apoptosis leads to (in HRD+ cells)

Caption: Mechanism of action of this compound in inhibiting the USP1-mediated deubiquitination of PCNA.

Experimental Workflow for Investigating Resistance

Resistance_Workflow cluster_analysis Comparative Analysis start Start with This compound-sensitive cell line culture Continuous culture with increasing [this compound] start->culture develop Develop This compound-resistant cell line culture->develop genomic Genomic Analysis (WES/Targeted Seq) develop->genomic proteomic Proteomic Analysis (Western Blot) develop->proteomic functional Functional Assays (ub-PCNA, Viability) develop->functional identify Identify Potential Resistance Mechanisms genomic->identify proteomic->identify functional->identify Resistance_Logic TNG348_Res This compound Resistance PARPi_Res PARPi Resistance TLS_KO Knockout of TLS Pathway Genes TLS_KO->TNG348_Res confers PARP1_KO PARP1 Knockout PARP1_KO->TNG348_Res sensitizes to this compound PARP1_KO->PARPi_Res confers Shieldin_KO Shieldin Complex Knockout Shieldin_KO->PARPi_Res confers

References

Optimizing TNG348 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The clinical development of TNG348 was discontinued in May 2024 due to observations of grade 3/4 liver function abnormalities in patients participating in a Phase 1/2 clinical trial.[1][2][3][4][5] This document is intended for preclinical researchers and drug development professionals for informational and research purposes only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of this compound in preclinical settings, with a focus on understanding and minimizing off-target effects, particularly the observed hepatotoxicity.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Observed Hepatotoxicity in In Vivo Models

Question: We are observing elevated liver enzymes (e.g., ALT, AST) in our animal models treated with this compound. How can we investigate and potentially mitigate this?

Answer:

The observation of elevated liver enzymes is consistent with the clinical findings that led to the discontinuation of this compound's development.[1][2][4][5] A systematic approach is necessary to understand the mechanism of this toxicity in your preclinical model.

Recommended Investigative Workflow:

  • Confirm On-Target Activity: First, ensure that the administered dose is achieving the desired biological effect. Measure pharmacodynamic markers of USP1 inhibition, such as the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2) in tumor tissue or surrogate tissues.[3][6] This will help to distinguish between on-target toxicity and off-target effects.

  • Dose-Response Assessment: Conduct a dose-response study to determine the therapeutic window. Evaluate liver enzyme levels and histological changes in the liver at various doses, including those below the effective dose for tumor growth inhibition. This will help to establish a dose-toxicity relationship.

  • In Vitro Hepatocyte Toxicity Assays: Utilize primary hepatocytes or liver spheroids from the same species as your animal model to assess direct cytotoxicity. This can help determine if this compound itself or a metabolite is directly toxic to liver cells.

  • Metabolite Profiling: Investigate the metabolic profile of this compound in liver microsomes or in plasma and liver tissue from treated animals. It is possible that a reactive metabolite is responsible for the observed hepatotoxicity.

Experimental Protocol: In Vitro Hepatocyte Viability Assay

This protocol outlines a general procedure for assessing the direct cytotoxic effects of this compound on primary hepatocytes.

  • Cell Plating:

    • Thaw cryopreserved primary hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated 96-well plates at a density of 5 x 104 cells per well.

    • Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in a suitable vehicle (e.g., DMSO). The final DMSO concentration in the cell culture medium should be ≤ 0.1%.

    • Remove the plating medium from the cells and add fresh medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the cells for 24, 48, and 72 hours.

  • Viability Assessment (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay):

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-only controls.

    • Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric, selective, and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[3][6] USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage tolerance pathway, specifically in the regulation of PCNA ubiquitination and the Fanconi anemia pathway.[7] By inhibiting USP1, this compound prevents the deubiquitination of key proteins like PCNA and FANCD2, leading to an accumulation of DNA damage and ultimately synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[6][8][9]

Q2: What are the known off-target effects of this compound from preclinical studies?

A2: Preclinical selectivity profiling of this compound showed it to be a highly selective inhibitor of USP1.[6] In a panel of 47 deubiquitinating enzymes (DUBs), USP1 was the only one significantly inhibited.[6] When tested against a panel of 468 kinases, a significant binding interaction was only observed with ULK3 kinase at a high concentration (10 µM).[6] In a broader safety panel of 78 targets, this compound was largely inactive, with only modest antagonism of the 5-HT2B receptor.[6]

Q3: Why was the clinical development of this compound discontinued?

A3: The Phase 1/2 clinical trial of this compound was discontinued due to observed liver toxicity.[1][2][3] Specifically, grade 3/4 liver function abnormalities were reported in patients who had been on the treatment for more than eight weeks.[1][2][4] This indicates a significant off-target effect in humans that was not fully anticipated from the preclinical studies.

Q4: What was the intended clinical application of this compound?

A4: this compound was being developed for the treatment of solid tumors with BRCA1/2 mutations or other forms of homologous recombination deficiency (HRD).[10][11] It was intended to be used as a monotherapy and in combination with PARP inhibitors, such as olaparib, to potentially overcome PARP inhibitor resistance.[9][10][12]

Data and Visualizations

This compound Selectivity Profile

The following table summarizes the preclinical selectivity data for this compound.

Target ClassNumber of Targets ScreenedSignificant Off-Target HitsNotes
Deubiquitinating Enzymes (DUBs)47NoneUSP1 was the only DUB significantly inhibited.[6]
Kinases468ULK389% inhibition observed at 10 µM.[6]
General Safety Targets785-HT2B receptorModest antagonism observed.[6]

Signaling Pathway of this compound Action

TNG348_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA stalls replication fork FANCD2 FANCD2 DNA_Damage->FANCD2 ub_PCNA ub-PCNA PCNA->ub_PCNA Ubiquitination ub_FANCD2 ub-FANCD2 FANCD2->ub_FANCD2 Ubiquitination USP1 USP1 USP1->ub_PCNA Deubiquitinates USP1->ub_FANCD2 Deubiquitinates TLS Translesion Synthesis ub_PCNA->TLS FA_Pathway Fanconi Anemia Pathway ub_FANCD2->FA_Pathway Cell_Death Synthetic Lethality in HRD+ Cells TLS->Cell_Death FA_Pathway->Cell_Death This compound This compound This compound->USP1 Inhibits

Caption: Intended mechanism of action of this compound, leading to synthetic lethality in HRD+ cancer cells.

Experimental Workflow for Investigating Hepatotoxicity

DILI_Workflow start Observation: Elevated Liver Enzymes in vivo confirm_on_target Confirm On-Target Effect (e.g., ub-PCNA levels) start->confirm_on_target dose_response In Vivo Dose-Response for Toxicity confirm_on_target->dose_response in_vitro_tox In Vitro Hepatocyte Toxicity Assays dose_response->in_vitro_tox metabolite_id Metabolite Identification in_vitro_tox->metabolite_id mechanism Mechanistic Studies (e.g., mitochondrial toxicity, oxidative stress) metabolite_id->mechanism conclusion Conclusion on Hepatotoxicity Mechanism mechanism->conclusion

Caption: A suggested experimental workflow for investigating drug-induced liver injury (DILI).

Troubleshooting Logic for Unexpected Toxicity

Troubleshooting_Tree start Unexpected Toxicity Observed check_dose Is the dose appropriate? start->check_dose on_target Is it an on-target effect? check_dose->on_target Yes reduce_dose Action: Reduce Dose & Re-evaluate Efficacy check_dose->reduce_dose No off_target Is it an off-target effect? on_target->off_target No liver_tox Is toxicity liver-specific? on_target->liver_tox Yes profiling Action: Wider Off-Target Screening (e.g., kinome scan) off_target->profiling assess_pd Action: Assess PD markers at non-toxic doses dili_workflow Action: Initiate DILI Investigation Workflow liver_tox->dili_workflow

Caption: A decision tree for troubleshooting unexpected toxicity in preclinical studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing potential adverse effects associated with TNG348 in animal studies. While preclinical models indicated that this compound was well-tolerated, it is crucial to acknowledge that the clinical development of this compound was halted due to unforeseen liver toxicity in human patients.[1][2][3][4][5][6] This guide aims to equip researchers with the necessary information to design robust preclinical studies, anticipate potential challenges, and ensure the highest standards of animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][7][8][9] Its mechanism of action involves blocking the deubiquitination of key proteins involved in DNA damage tolerance, such as PCNA.[1][7] This disruption of the translesion synthesis pathway leads to increased DNA damage and cell death, particularly in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][8][9]

Q2: What were the reported adverse effects of this compound in preclinical animal studies?

A2: Preclinical in vivo studies with this compound in mouse xenograft models reported that the compound was well-tolerated, with no significant body weight loss observed.[9] However, it is important to note that detailed public data on the full range of adverse effects in these animal studies is limited.

Q3: Why was the clinical development of this compound discontinued?

A3: The Phase I/II clinical trial of this compound was terminated due to observations of Grade III/IV liver function abnormalities in patients who had been treated for more than eight weeks.[2][3][4] This unexpected liver toxicity in humans was not predicted by the initial preclinical animal studies.[1][5]

Q4: Is this compound a tyrosine kinase inhibitor (TKI)?

A4: No, this compound is not a tyrosine kinase inhibitor. It is a USP1 inhibitor.[7][10] While both classes of drugs can be used in cancer therapy, their mechanisms of action and potential side effect profiles are distinct. TKIs target tyrosine kinase enzymes, while this compound targets the deubiquitinating enzyme USP1.[10][11] Therefore, management strategies for TKI-related side effects may not be directly applicable to this compound.

Troubleshooting Guide: Managing Potential Adverse Effects in Animal Studies

Even though initial preclinical data suggested good tolerability, the clinical outcome necessitates a cautious and proactive approach in any ongoing or future animal research with this compound or similar USP1 inhibitors.

Potential Issue Recommended Action Experimental Protocol
Unexpected Weight Loss or Reduced Food/Water Intake 1. Increase frequency of animal monitoring (daily or twice daily).2. Provide supportive care, such as supplemental nutrition and hydration.3. Consider dose reduction or temporary cessation of treatment to assess recovery.4. If severe, euthanize the animal and perform a full necropsy with histopathology.Protocol for Monitoring and Supportive Care: - Record body weight, food, and water consumption daily.- Visually inspect animals for signs of distress (e.g., lethargy, ruffled fur).- Provide palatable, high-calorie food supplements.- Administer subcutaneous fluids for hydration as needed, following veterinary guidance.
Signs of Liver Toxicity (e.g., jaundice, abdominal distension) 1. Immediately collect blood samples for liver function tests (ALT, AST, bilirubin, ALP).2. Consider imaging (e.g., ultrasound) to assess liver morphology.3. Pause dosing and consult with a veterinarian.4. At study endpoint or if euthanasia is required, perform a thorough gross and histopathological examination of the liver.Protocol for Liver Function Monitoring: - Collect baseline blood samples before initiation of treatment.- Collect blood samples at regular intervals during the study (e.g., weekly) and at any sign of toxicity.- Process samples for a full liver enzyme panel.- Compare results to baseline and control groups to identify significant changes.
Lack of Efficacy at a Well-Tolerated Dose 1. Confirm the HRD status of the tumor model.2. Investigate potential mechanisms of resistance.3. Consider combination therapy, as this compound has shown synergy with PARP inhibitors like olaparib.[1][8][9]Protocol for Assessing Combination Therapy: - Establish the maximum tolerated dose (MTD) of this compound and the PARP inhibitor as single agents.- Design a dose-escalation study for the combination to determine the optimal tolerated dose.- Monitor tumor growth and animal well-being closely.

Data Presentation: Summary of Preclinical Observations

Table 1: this compound Preclinical Safety and Efficacy Summary

Parameter Observation in Animal Models Reference
General Tolerability Reported as well-tolerated.[9]
Body Weight No significant body weight loss observed.[9]
Antitumor Activity Strong antitumor effects, including tumor regression, especially in combination with PARP inhibitors in HRD tumor models.[1][8][9]

Visualizing the Science: Diagrams

TNG348_Mechanism_of_Action cluster_0 Normal Cell (DNA Damage) cluster_1 HRD Cancer Cell + this compound USP1 USP1 PCNA_Ub Ub-PCNA USP1->PCNA_Ub Deubiquitinates TLS Translesion Synthesis PCNA_Ub->TLS DNA_Repair DNA Repair & Cell Survival TLS->DNA_Repair This compound This compound USP1_inhibited USP1 This compound->USP1_inhibited Inhibits PCNA_Ub_accum Accumulated Ub-PCNA USP1_inhibited->PCNA_Ub_accum Deubiquitination Blocked Replication_Stress Replication Stress & DNA Damage PCNA_Ub_accum->Replication_Stress Cell_Death Cell Death Replication_Stress->Cell_Death

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow start Start: Establish HRD+ Xenograft Model treatment Administer this compound (Single Agent or Combination) start->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs - Tumor Volume treatment->monitoring blood_collection Weekly Blood Collection: - Liver Function Tests (ALT, AST, etc.) monitoring->blood_collection endpoint Study Endpoint or Humane Endpoint Met monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment blood_collection->analysis histopathology Necropsy and Histopathology (Focus on Liver) endpoint->histopathology conclusion Conclusion analysis->conclusion histopathology->analysis

Caption: Recommended experimental workflow for this compound animal studies.

References

Strategies to mitigate TNG348 off-target kinase activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TNG348. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1). Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally bioavailable, allosteric small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Its primary target, USP1, is a deubiquitinating enzyme that plays a crucial role in DNA damage repair by regulating the Fanconi anemia pathway and translesion synthesis.[2] this compound binds to a cryptic pocket of USP1, leading to the inhibition of its deubiquitinase activity.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound specifically inhibits USP1, which prevents the deubiquitination of two key proteins involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1] The accumulation of monoubiquitinated PCNA and FANCD2 disrupts DNA replication and repair processes, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[4][5][6]

Q3: What is the known off-target profile of this compound?

A3: this compound is a highly selective inhibitor of USP1.[4][7] In a broad panel of 468 kinases, only one significant off-target interaction was identified: ULK3 (Unc-51 Like Autophagy Activating Kinase 3).[4][7] It is important to consider this off-target activity when interpreting experimental results, especially at higher concentrations of this compound.

Q4: What is ULK3 and what are the potential consequences of its inhibition?

A4: ULK3 is a serine/threonine kinase with roles in several key cellular processes, including the Sonic hedgehog (SHH) signaling pathway, autophagy, and the final stages of cell division (cytokinetic abscission).[1][8] Inhibition of ULK3 could potentially lead to:

  • Disruption of SHH signaling: This pathway is crucial during embryonic development and its misregulation is implicated in certain cancers.[1]

  • Modulation of autophagy: Autophagy is a cellular recycling process that can either promote or suppress tumor growth depending on the context.[4][7]

  • Defects in cell division: ULK3 is involved in the abscission checkpoint, which ensures genomic stability during cell division.[5]

Q5: The clinical development of this compound was discontinued. Why?

A5: The Phase I/II clinical trial of this compound was terminated due to grade 3/4 liver toxicity observed in the initial patient cohorts. The precise mechanism of this toxicity is not publicly detailed, but it could be related to on-target effects in liver cells, off-target effects, or a combination of factors.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype or toxicity not consistent with USP1 inhibition.

  • Possible Cause: Off-target inhibition of ULK3 or other unknown targets, particularly at high concentrations of this compound.

  • Troubleshooting Steps:

    • Concentration Optimization: Determine the minimal effective concentration of this compound for USP1 inhibition in your model system to reduce the likelihood of off-target effects.

    • Orthogonal Validation: Use a structurally distinct USP1 inhibitor to confirm that the observed phenotype is due to USP1 inhibition and not a this compound-specific off-target effect.

    • Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to deplete USP1 and see if it phenocopies the effects of this compound.

    • ULK3 Phenotype Assessment: Investigate whether the unexpected phenotype aligns with known functions of ULK3, such as altered autophagy or SHH signaling.

Issue 2: Difficulty confirming this compound's on-target activity in a new cell line.

  • Possible Cause: The cell line may not have the appropriate genetic background (e.g., BRCA1/2 mutation or HRD) for sensitivity to USP1 inhibition, or the experimental conditions may be suboptimal.

  • Troubleshooting Steps:

    • Cell Line Characterization: Confirm the homologous recombination deficiency status of your cell line. This compound is most effective in HRD-positive cells.[6]

    • Biomarker Analysis: Measure the levels of monoubiquitinated PCNA and FANCD2 by western blot after this compound treatment. An increase in these biomarkers confirms USP1 inhibition.[1]

    • Positive Control: Use a well-characterized HRD-positive cell line (e.g., MDA-MB-436) as a positive control for this compound sensitivity.[4]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetAssay TypeThis compound Concentration (µM)Percent InhibitionReference
467 KinasesKINOMEscan10< 35%[4][7]
ULK3KINOMEscan1089%[4][7]

Experimental Protocols

Protocol 1: Western Blot for USP1 Inhibition Biomarkers

Objective: To confirm the on-target activity of this compound by detecting the accumulation of monoubiquitinated PCNA and FANCD2.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image.

  • Data Analysis: Look for the appearance of higher molecular weight bands corresponding to monoubiquitinated PCNA and FANCD2 in the this compound-treated samples.

Protocol 2: Kinome Profiling to Assess Off-Target Activity

Objective: To determine the selectivity of a compound like this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a high concentration (e.g., 10 µM) to maximize the detection of potential off-target interactions.

  • Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins' KINOMEscan™). These services typically use a competition binding assay where the test compound competes with a labeled ligand for binding to a large panel of recombinant kinases.

  • Data Analysis: The service will provide data as percent inhibition for each kinase at the tested concentration. Significant inhibition (typically >35% or as defined by the service) indicates a potential off-target interaction that may warrant further investigation.

Visualizations

TNG348_Mechanism_of_Action cluster_usp1 USP1 Complex USP1 USP1 UAF1 UAF1 USP1->UAF1 forms complex with ub_PCNA Ub-PCNA USP1->ub_PCNA deubiquitinates ub_FANCD2 Ub-FANCD2 USP1->ub_FANCD2 deubiquitinates This compound This compound This compound->USP1 allosterically inhibits PCNA PCNA ub_PCNA->PCNA DNA_Repair DNA Repair & Translesion Synthesis ub_PCNA->DNA_Repair promotes FANCD2 FANCD2 ub_FANCD2->FANCD2 ub_FANCD2->DNA_Repair promotes Cell_Death Synthetic Lethality (in HRD+ cells) DNA_Repair->Cell_Death disruption leads to

Caption: Mechanism of action of this compound in inhibiting the USP1 deubiquitinase.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed Concentration Is this compound used at the lowest effective concentration? Start->Concentration Orthogonal Does a structurally distinct USP1 inhibitor cause the same effect? Concentration->Orthogonal Yes ReduceConc Lower this compound Concentration Concentration->ReduceConc No Genetic Does USP1 knockdown/out phenocopy the result? Orthogonal->Genetic Yes OffTarget Potential Off-Target Effect Orthogonal->OffTarget No OnTarget Likely On-Target Effect Genetic->OnTarget Yes Genetic->OffTarget No InvestigateULK3 Investigate ULK3- related pathways OffTarget->InvestigateULK3 ReduceConc->Concentration

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

References

Navigating TNG348: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This document serves as a technical resource for researchers, scientists, and drug development professionals investigating the now-discontinued USP1 inhibitor, TNG348. While clinical development has been halted due to patient safety concerns, the preclinical data and mechanism of action of this compound remain of significant interest to the scientific community. This guide provides detailed information on its mechanism, experimental protocols, and addresses potential questions arising from previous and ongoing research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] Its primary mechanism involves blocking the deubiquitinating activity of USP1, which plays a crucial role in DNA damage repair.[2] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated proteins, particularly PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2), thereby disrupting the DNA repair process.[1] This disruption has shown to be particularly effective in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][3]

Q2: How does this compound differ from PARP inhibitors?

A2: While both this compound and PARP inhibitors (PARPi) are effective in HRD-positive tumors, they act through distinct mechanisms.[4][5] CRISPR screens have revealed that their methods of inducing cell death are different.[4][5] Notably, resistance to PARPi through the knockout of PARP1 can sensitize cells to this compound.[4] This mechanistic distinction is what led to the investigation of combination therapies.[3][4]

Q3: What was the rationale for combining this compound with PARP inhibitors?

A3: The combination of this compound with PARP inhibitors was explored due to their synergistic antitumor effects observed in preclinical models.[3][4] This synergy is driven by their non-overlapping mechanisms of action in targeting DNA repair pathways.[5] Studies in HRD tumors, including those that had acquired resistance to PARP inhibitors, showed that the combination could lead to significant tumor growth inhibition and even regression in mouse xenograft models.[3][4]

Q4: Why was the clinical development of this compound discontinued?

A4: The development of this compound was halted due to observations of liver toxicity in a Phase 1 clinical trial.[6][7] Specifically, patients who were in the study for more than eight weeks experienced Grade 3 and 4 liver function abnormalities, with Grade 4 being considered life-threatening.[6][7] As patient safety is a top priority, the decision was made to discontinue further development of the molecule.[6]

Troubleshooting Guide

Issue 1: Inconsistent results in cell viability assays with this compound.

  • Possible Cause 1: Cell Line Characteristics. The efficacy of this compound is highly dependent on the homologous recombination deficiency (HRD) status of the cell line.[3] Ensure that the cell lines used have confirmed BRCA1/2 mutations or other evidence of HRD.

  • Possible Cause 2: Reagent Quality and Handling. this compound is a small molecule inhibitor and should be handled according to the manufacturer's instructions. Ensure proper dissolution and storage to maintain its activity. For in vivo studies, a specific formulation may be required.[1]

  • Troubleshooting Step: Confirm the HRD status of your cell lines through sequencing or functional assays. Use a positive control cell line known to be sensitive to USP1 inhibition. Prepare fresh dilutions of this compound for each experiment from a validated stock.

Issue 2: Difficulty in observing synergy between this compound and PARP inhibitors.

  • Possible Cause 1: Dosing and Scheduling. The synergistic effect is dependent on the concentration and timing of both drugs. The preclinical studies that demonstrated synergy used specific dose-response matrices.

  • Possible Cause 2: Acquired Resistance Mechanisms. In models of acquired PARPi resistance, the mechanism of resistance can influence the degree of synergy with this compound.[5]

  • Troubleshooting Step: Refer to published preclinical data for effective concentration ranges. A checkerboard assay with varying concentrations of both this compound and the specific PARP inhibitor can help determine the optimal synergistic ratio for your model system.

Quantitative Data Summary

ParameterValue/ObservationCell Lines/ModelsReference
This compound Activity Elevated in BRCA-mutant or HRD cells.Panel of 62 breast and ovarian cell lines.[4]
Synergistic Effect Strong synergy with PARP inhibitors.BRCA1/2-mutant and HRD+ xenograft models.[3]
Clinical Trial Status Halted due to liver toxicity.Phase 1/2 clinical trial (NCT06065059).[6][8]

Experimental Protocols

Western Blotting for Ubiquitinated PCNA and FANCD2

  • Cell Lysis: Wash cultured cells with PBS and lyse using RIPA buffer supplemented with a protease inhibitor cocktail, EDTA, and universal nuclease.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Pathways

TNG348_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound USP1 USP1 This compound->USP1 Inhibits ubPCNA Ubiquitinated PCNA USP1->ubPCNA Deubiquitinates ubFANCD2 Ubiquitinated FANCD2 USP1->ubFANCD2 Deubiquitinates DNARepair DNA Damage Repair (Translesion Synthesis) ubPCNA->DNARepair Promotes ubFANCD2->DNARepair Promotes PCNA PCNA FANCD2 FANCD2 CellDeath Cell Death in HRD+ Cancer Cells DNARepair->CellDeath Inhibition Leads To

Caption: Mechanism of action of this compound in inhibiting USP1.

TNG348_PARPi_Synergy This compound This compound USP1_Inhibition USP1 Inhibition This compound->USP1_Inhibition PARPi PARP Inhibitor PARP_Inhibition PARP Inhibition PARPi->PARP_Inhibition DNA_Repair_Pathway_A Disruption of Translesion Synthesis USP1_Inhibition->DNA_Repair_Pathway_A DNA_Repair_Pathway_B Disruption of Base Excision Repair PARP_Inhibition->DNA_Repair_Pathway_B Synergistic_Cell_Death Synergistic Cell Death in HRD+ Cancer Cells DNA_Repair_Pathway_A->Synergistic_Cell_Death DNA_Repair_Pathway_B->Synergistic_Cell_Death

Caption: Synergistic mechanism of this compound and PARP inhibitors.

References

Addressing batch-to-batch variability of TNG348 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the TNG348 compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, selective, and reversible allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, particularly in the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1, this compound prevents the deubiquitination of key proteins like FANCD2 and PCNA, leading to disruption of DNA repair, which is particularly effective in cancer cells with existing DNA damage response defects, such as those with BRCA1/2 mutations.[2][4] this compound has been shown to have synergistic effects when used in combination with PARP inhibitors.[1][5]

Q2: Why am I observing different experimental results with a new batch of this compound?

Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors:

  • Chemical Purity: The presence of impurities from the synthesis process can affect the compound's activity.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubility and bioavailability.

  • Compound Stability: Degradation of the compound due to improper storage or handling can lead to reduced potency.

  • Weighing and Dissolution: Inaccuracies in weighing or incomplete dissolution of the compound can result in incorrect experimental concentrations.

Q3: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound, follow these storage guidelines:

  • Solid Compound: Store the powdered form of this compound at -20°C for up to three years.[1]

  • Stock Solutions: Prepare a concentrated stock solution in high-purity, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[1] When preparing the stock solution, ensure the DMSO is newly opened as it is hygroscopic, and water content can affect solubility.[1]

Q4: What are the recommended quality control checks I can perform on a new batch of this compound?

While comprehensive quality control requires specialized analytical equipment, researchers can perform some basic checks:

  • Visual Inspection: Check for any changes in the physical appearance (color, crystallinity) of the powder compared to previous batches.

  • Solubility Test: Ensure the compound dissolves completely in DMSO at the expected concentration. Any precipitation could indicate an issue.

  • Biological Positive Control: Test the new batch in a well-established, sensitive cell line alongside a previous, validated batch to compare its biological activity (e.g., IC50 value).

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Batch-to-Batch Variability of this compound 1. Validate the New Batch: Perform a dose-response experiment comparing the new batch with a previously validated batch. 2. Analytical Chemistry Verification: If significant discrepancies are observed, consider analytical testing (e.g., HPLC, LC-MS) to confirm the purity and identity of the new batch.
Cell Culture Conditions 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Health: Ensure cells are healthy and free from contamination. 3. Seeding Density: Maintain a consistent cell seeding density across experiments.
Compound Handling 1. Fresh Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment. 2. DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).
Assay Protocol 1. Incubation Time: Use a consistent incubation time for all experiments. 2. Reagent Quality: Ensure all other reagents used in the assay are of high quality and not expired.
Issue 2: Reduced or No Compound Activity Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Degradation 1. Check Storage Conditions: Verify that the compound has been stored correctly (solid at -20°C, DMSO stock at -80°C). 2. Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound.
Incomplete Dissolution 1. Ensure Complete Solubilization: When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming or sonication may be required.[1] Visually inspect for any precipitate before making further dilutions.
Experimental System 1. Target Expression: Confirm that your cell line expresses USP1. 2. Pathway Activation: The DNA damage response pathway may need to be activated in your experimental model to observe the effects of USP1 inhibition.
Incorrect Concentration 1. Verify Calculations: Double-check all calculations for preparing stock solutions and serial dilutions. 2. Pipetting Accuracy: Use calibrated pipettes and ensure accurate pipetting.

Data Presentation

Table 1: this compound Compound Information

Property Value Reference
Target Ubiquitin-Specific Protease 1 (USP1)[1][2][3]
Mechanism of Action Allosteric, Reversible Inhibitor[1]
Molecular Formula C₂₇H₂₃F₆N₉O[1]
Molecular Weight 603.52 g/mol [1]
Appearance White to light yellow solid[1]

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid (Powder) -20°CUp to 3 years[1]
DMSO Stock Solution -80°CUp to 6 months[1]
DMSO Stock Solution -20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Comparative Dose-Response Assay to Validate a New Batch of this compound

  • Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., a BRCA1-mutant cell line) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of both the new and a previously validated batch of this compound in anhydrous DMSO.

    • Perform serial dilutions of each stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the new batch, the old batch, and the vehicle control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: Determine cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the compound concentration.

    • Calculate the IC50 value for each batch using a non-linear regression curve fit.

    • A significant deviation in the IC50 value of the new batch compared to the old batch may indicate a difference in potency.

Protocol 2: Western Blot for USP1 Target Engagement

  • Cell Treatment: Treat a sensitive cell line with the new and old batches of this compound at a concentration known to be effective (e.g., 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against ubiquitinated PCNA (ub-PCNA) and total PCNA. An increase in the ub-PCNA/total PCNA ratio indicates USP1 inhibition.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis:

    • Incubate the membrane with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence or fluorescence detection system.

    • Quantify the band intensities and compare the levels of ub-PCNA between the different treatment groups. A similar increase in ub-PCNA for both batches indicates comparable target engagement.

Mandatory Visualizations

USP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_fanconi Fanconi Anemia Pathway cluster_tls Translesion Synthesis DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) FANCD2 FANCD2 DNA_Damage->FANCD2 PCNA PCNA DNA_Damage->PCNA ub_FANCD2 ub-FANCD2 (Active) FANCD2->ub_FANCD2 Ubiquitination ub_FANCD2->FANCD2 Deubiquitination DNA_Repair DNA Repair & Cell Survival ub_FANCD2->DNA_Repair ub_PCNA ub-PCNA (Active) PCNA->ub_PCNA Ubiquitination ub_PCNA->PCNA Deubiquitination ub_PCNA->DNA_Repair USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->ub_FANCD2 USP1_UAF1->ub_PCNA This compound This compound This compound->USP1_UAF1 Inhibits

Caption: this compound inhibits the USP1/UAF1 complex, preventing deubiquitination and promoting DNA repair.

Batch_Variability_Workflow start Inconsistent Experimental Results Observed q1 Is this a new batch of this compound? start->q1 check_handling Review Compound Handling & Storage Procedures q1->check_handling No validate_batch Perform Comparative Dose-Response Assay q1->validate_batch Yes investigate_other Investigate Other Experimental Variables (Cells, Reagents, Protocol) check_handling->investigate_other q2 Are IC50 values comparable? validate_batch->q2 q2->investigate_other Yes analytical_qc Consider Analytical QC (e.g., HPLC, LC-MS) q2->analytical_qc No end Problem Resolved investigate_other->end contact_supplier Contact Compound Supplier for Technical Support analytical_qc->contact_supplier contact_supplier->end

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Data Analysis cluster_comparison Comparison prep_stock Prepare 10 mM Stock Solutions (New Batch vs. Old Batch) in DMSO serial_dilute Perform Serial Dilutions in Cell Culture Medium prep_stock->serial_dilute treat_cells Treat Cells with Compound Dilutions and Vehicle Control serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay data_analysis Normalize Data and Calculate IC50 viability_assay->data_analysis compare_ic50 Compare IC50 Values of New vs. Old Batch data_analysis->compare_ic50

Caption: Experimental workflow for comparative analysis of different this compound batches.

References

Validation & Comparative

TNG348 Versus Other USP1 Inhibitors: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 1 (USP1) has emerged as a promising target in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. USP1 plays a critical role in DNA damage tolerance by deubiquitinating key proteins like PCNA and FANCD2. Its inhibition leads to synthetic lethality in HR-deficient cancer cells. This guide provides a preclinical comparison of TNG348, a selective, allosteric USP1 inhibitor, with other notable USP1 inhibitors in development, including KSQ-4279 (RO7623066), XL309, HSK39775, and SIM0501. While the clinical development of this compound was halted due to liver toxicity, the preclinical data offers valuable insights into the therapeutic potential and mechanistic nuances of USP1 inhibition.[1][2]

Comparative Preclinical Data

The following tables summarize the available quantitative data for this compound and other USP1 inhibitors from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary across different studies.

Table 1: In Vitro Potency of USP1 Inhibitors
InhibitorTargetCell LineGenotypeIC50 (nM)Assay TypeReference
This compound USP1MDA-MB-436BRCA1 mutant68.310-day viability assay[1]
USP1COV362BRCA1 mutant-Clonogenic Assay[1]
USP1HCC1395BRCA1 mutant-Clonogenic Assay[1]
USP1HCC1954BRCA1 WTNo impact10-day viability assay[1]
KSQ-4279 USP1MDA-MB-436BRCA1 mutant11 ± 3-[3]
XL309 USP1MDA-MB-436BRCA1 mutantPotentViability Assay (CellTiter-Glo)[4]
HSK39775 USP1/UAF1 complex--PotentEnzymatic Assay
SIM0501 USP1-HRD tumorsSignificant anti-proliferative activityIn vitro pharmacology studies[5]

Data for HSK39775 and SIM0501 IC50 values in specific cell lines were not publicly available in the reviewed sources.

Table 2: In Vivo Efficacy of USP1 Inhibitors
InhibitorModelGenotypeTreatmentTumor Growth Inhibition (TGI) / OutcomeReference
This compound PDX (BR-05-0028)BRCA1 mutantThis compound + OlaparibOvercomes acquired PARPi resistance[1][2]
PDX modelsBRCA1/2 mutant & HRD+This compound + PARPiTumor regression[1][2]
KSQ-4279 PDX (Ovarian & TNBC)BRCA-deficientKSQ-4279 (100-300 mg/kg, daily)Dose-dependent tumor growth inhibition[3]
PDX (Ovarian & TNBC)BRCA-deficientKSQ-4279 + OlaparibDurable tumor regression, complete response in some models[3][6]
Patient-derived PARP-resistant modelsBRCA-mutant/HR-deficientKSQ-4279 + PARPiDurable tumor regression[7][8]
XL309 CDX (MDA-MB-436)BRCA1 mutantXL309Dose-dependent antitumor activity[4]
PDXBRCA1/2 mutantXL309Single-agent activity[4]
CDX/PDX-XL309 + Saruparib/Irinotecan/OlaparibDurable tumor regression[4]
HSK39775 Xenograft (TNBC)BRCA mutantHSK39775 (30 mg/kg QD)TGI of 63.2%
Xenograft-HSK39775 (5 mg/kg) + Olaparib (50 mg/kg)TGI of 89%, tumor regressions
Xenograft (Lung cancer)HRP and BRCA WTHSK39775 (30 mg/kg QD)TGI of 94%
SIM0501 -HRD tumorsSIM0501 (monotherapy or + PARPi)Significant anti-proliferative activity[5]

Detailed dosing and schedule for all in vivo studies were not consistently available in the public domain.

Signaling Pathways and Experimental Workflows

USP1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of USP1 in the DNA damage tolerance pathway. USP1 deubiquitinates PCNA and FANCD2, which are critical for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively. Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these repair processes and inducing synthetic lethality in HR-deficient cells.

USP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_Ubiquitination Ubiquitination cluster_Deubiquitination Deubiquitination cluster_Substrates Substrates cluster_Downstream_Pathways Downstream Pathways DNA_Lesion DNA Lesion RAD18 RAD18/UBE2A DNA_Lesion->RAD18 activates PCNA PCNA RAD18->PCNA monoubiquitinates FANCD2_I FANCD2/FANCI RAD18->FANCD2_I monoubiquitinates Ub Ubiquitin Ub->RAD18 USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->PCNA deubiquitinates USP1_UAF1->FANCD2_I deubiquitinates USP1_Inhibitor USP1 Inhibitor (e.g., this compound) USP1_Inhibitor->USP1_UAF1 inhibits Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ub_FANCD2_I Ub-FANCD2/FANCI FANCD2_I->Ub_FANCD2_I Ub_PCNA->USP1_UAF1 substrate for TLS Translesion Synthesis (TLS) Ub_PCNA->TLS activates Ub_FANCD2_I->USP1_UAF1 substrate for FA_Pathway Fanconi Anemia (FA) Pathway Ub_FANCD2_I->FA_Pathway activates Cell_Death Synthetic Lethality (in HR-deficient cells) TLS->Cell_Death leads to (when dysregulated) FA_Pathway->Cell_Death leads to (when dysregulated)

Caption: USP1's role in DNA damage tolerance pathways.

General Experimental Workflow for Preclinical Evaluation of USP1 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of USP1 inhibitors, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Enzymatic Activity, IC50) Cell_Viability Cell Viability/Clonogenic Assay (IC50 in cancer cell lines) Biochemical_Assay->Cell_Viability Promising candidates Target_Engagement Target Engagement Assay (Ub-PCNA/Ub-FANCD2 accumulation) Cell_Viability->Target_Engagement Validate on-target effect PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Target_Engagement->PK_PD Advance to in vivo Xenograft_Models Xenograft/PDX Models (Monotherapy & Combination) PK_PD->Xenograft_Models Determine dosing regimen Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Assess safety profile

Caption: Preclinical evaluation workflow for USP1 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies commonly employed in the evaluation of USP1 inhibitors.

Cell Viability and Clonogenic Assays
  • Principle: These assays measure the ability of a compound to inhibit cell proliferation and survival over time.

  • Methodology (CellTiter-Glo):

    • Cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the USP1 inhibitor for a specified period (e.g., 10 days).[1]

    • CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of metabolically active cells.[9][10][11][12][13]

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration.

  • Methodology (Clonogenic Assay):

    • A low density of cells is seeded in 6-well plates.

    • Cells are treated with the USP1 inhibitor for an extended period (e.g., 10-21 days), with media and drug being refreshed periodically.[14]

    • Surviving cells form colonies, which are then fixed and stained (e.g., with crystal violet).

    • Colonies are counted to determine the surviving fraction at each drug concentration.[14]

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
  • Principle: These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with either cultured cancer cells (xenograft) or tumor fragments from a patient (PDX).[3][15][16][17]

    • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

    • The USP1 inhibitor is administered (e.g., orally) as a single agent or in combination with other drugs like PARP inhibitors.[3]

    • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of ubiquitinated PCNA).[3]

Discussion and Conclusion

The preclinical data for this compound demonstrates its potency as a selective, allosteric USP1 inhibitor with strong synergistic effects when combined with PARP inhibitors, particularly in overcoming PARP inhibitor resistance.[1][2] CRISPR screens have elucidated that this compound's anti-tumor effect is mediated through the disruption of the translesion synthesis pathway via RAD18-dependent ubiquitinated PCNA.[1][2]

KSQ-4279 has also shown robust preclinical activity, both as a monotherapy and in combination with PARP inhibitors, leading to durable tumor regressions in PARP-resistant models.[7][8][18] XL309 and HSK39775 have also demonstrated promising preclinical efficacy, with HSK39775 showing activity even in a BRCA wild-type lung cancer model, suggesting a potential for broader application.[4] SIM0501 is another USP1 inhibitor that has entered clinical development with promising early preclinical data in HRD tumors.[5]

While the preclinical profiles of these USP1 inhibitors are encouraging, the discontinuation of this compound's clinical trial due to liver toxicity highlights a potential safety concern for this class of drugs that warrants careful monitoring in ongoing and future clinical studies.[1]

References

TNG348 and PARP Inhibitors: A Comparative Analysis of Efficacy in HRD Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct mechanisms and preclinical efficacy of the USP1 inhibitor TNG348 compared to PARP inhibitors as monotherapies in homologous recombination deficient (HRD) tumors.

The landscape of targeted cancer therapy for tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, has been dominated by the success of PARP inhibitors. However, the emergence of novel therapeutic agents like this compound, a USP1 inhibitor, has opened new avenues for treating these cancers. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and PARP inhibitors when used as single agents, supported by available experimental data and methodologies.

It is crucial to note that the clinical development of this compound was halted in its Phase 1/2 trial due to observed liver toxicity.[1] This decision underscores the importance of evaluating both efficacy and safety in drug development. While this compound will not be progressing to the clinic as a monotherapy or in combination, the preclinical data generated offers valuable insights into the biology of HRD tumors and potential future therapeutic strategies.

Mechanism of Action: Two Distinct Approaches to Targeting HRD

This compound and PARP inhibitors exploit the synthetic lethality concept in HRD cancer cells, but through different pathways.

This compound , an allosteric inhibitor of ubiquitin-specific protease 1 (USP1), disrupts the DNA damage tolerance pathway.[2][3] USP1 is responsible for deubiquitinating proteins involved in DNA repair, notably PCNA and FANCD2.[4] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA, which in turn disrupts translesion synthesis (TLS), a DNA damage tolerance mechanism.[2][3] This disruption in HRD cells, which are already deficient in a major DNA repair pathway, leads to overwhelming DNA damage and subsequent cell death.

PARP inhibitors , on the other hand, target the base excision repair (BER) pathway. PARP enzymes are crucial for detecting and signaling single-strand DNA breaks. By inhibiting PARP, these breaks are not repaired and can degenerate into more lethal double-strand breaks during DNA replication. In HRD cells that cannot efficiently repair these double-strand breaks through homologous recombination, this leads to genomic instability and cell death.[5][6][7]

The distinct mechanisms of action of this compound and PARP inhibitors are a key rationale for their potential synergistic use, as they target different, non-overlapping DNA repair pathways.[2][5][8][9]

cluster_this compound This compound Pathway cluster_PARPi PARP Inhibitor Pathway cluster_CellDeath Cellular Outcome in HRD Cells This compound This compound USP1 USP1 This compound->USP1 inhibits ubPCNA Ubiquitinated PCNA (Accumulates) USP1->ubPCNA deubiquitinates TLS Translesion Synthesis (Disrupted) ubPCNA->TLS CellDeath Cell Death TLS->CellDeath PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits SSB Single-Strand Breaks (Unrepaired) PARP->SSB repairs DSB Double-Strand Breaks (Accumulate) SSB->DSB leads to DSB->CellDeath cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Data Data Analysis CellLines HRD Cancer Cell Lines Treatment Treat with this compound or PARP Inhibitor CellLines->Treatment Clonogenic Clonogenic Assay Treatment->Clonogenic Viability Cell Viability Assay (e.g., CTG) Treatment->Viability Efficacy Compare Efficacy Clonogenic->Efficacy Viability->Efficacy Xenograft Establish Xenograft Tumor Model in Mice Dosing Oral Dosing with This compound or PARP Inhibitor Xenograft->Dosing Measurement Measure Tumor Volume and Body Weight Dosing->Measurement TGI Calculate Tumor Growth Inhibition Measurement->TGI TGI->Efficacy

References

TNG348: A Preclinical Comparison in BRCA1 vs. BRCA2 Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of TNG348, a selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cancer models harboring BRCA1 versus BRCA2 mutations. While the clinical development of this compound was halted due to observed liver toxicity in a Phase 1/2 trial (NCT06065059), the preclinical data offers valuable insights into the therapeutic potential of USP1 inhibition in cancers with homologous recombination deficiency (HRD).[1][2]

Mechanism of Action: Targeting DNA Damage Repair

This compound functions by inhibiting USP1, a key enzyme in the DNA damage response pathway. Specifically, this compound prevents the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. The mechanism is distinct from that of Poly (ADP-ribose) polymerase (PARP) inhibitors, the current standard of care for many BRCA-mutant cancers.[4][5]

TNG348_Mechanism_of_Action cluster_dna_damage DNA Damage cluster_usp1_pathway USP1-mediated DNA Repair cluster_tng348_inhibition This compound Intervention cluster_outcome Cellular Outcome in BRCA-mutant cells DNA_Damage DNA Damage ub_PCNA Ub-PCNA DNA_Damage->ub_PCNA Induces Ubiquitination ub_FANCD2 Ub-FANCD2 DNA_Damage->ub_FANCD2 Induces Ubiquitination USP1 USP1 USP1->ub_PCNA Deubiquitinates USP1->ub_FANCD2 Deubiquitinates PCNA PCNA ub_PCNA->PCNA FANCD2 FANCD2 ub_FANCD2->FANCD2 TLS Translesion Synthesis PCNA->TLS FA_Pathway Fanconi Anemia Pathway FANCD2->FA_Pathway DNA_Repair DNA Repair & Fork Stability TLS->DNA_Repair FA_Pathway->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Blocked in BRCA-mutant cells This compound This compound This compound->USP1 Inhibits

Caption: Mechanism of action of this compound.

Preclinical Performance of this compound

The available preclinical data demonstrates this compound's activity in BRCA-mutant cancer models. However, direct side-by-side comparisons of its efficacy in BRCA1 versus BRCA2 mutant models are limited. The data is often presented for "BRCA1/2-mutant" or "HRD+" models collectively.

In Vitro Studies

This compound has shown potent and selective inhibition of cell viability in BRCA-mutant cell lines.

Cell LineCancer TypeBRCA Mutation StatusThis compound IC50 (Viability)This compound IC50 (Ub-PCNA Inhibition)
MDA-MB-436Triple-Negative Breast CancerBRCA1 mutant68 nM95 nM

This table summarizes the available quantitative in vitro data for this compound in a BRCA1-mutant cell line.[6]

In Vivo Studies

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound, both as a single agent and in combination with PARP inhibitors.

Model TypeCancer TypeBRCA Mutation StatusTreatment RegimenOutcome
Cell Line-Derived Xenograft (CDX)Triple-Negative Breast CancerBRCA1 mutantThis compound (dose-dependent)Dose-dependent tumor growth inhibition.[4][7]
Patient-Derived Xenograft (PDX)Ovarian CancerBRCA2 mutantThis compound (100 mg/kg, p.o., q.d.) + Niraparib (30 mg/kg, p.o., q.d.)Synergistic tumor growth inhibition.
Patient-Derived Xenograft (PDX)Pancreatic CancerBRCA1 mutantThis compound (80 mg/kg, p.o., b.i.d.) + Olaparib (50 mg/kg, p.o., q.d.)Synergistic tumor growth inhibition.
Patient-Derived Xenograft (PDX)Triple-Negative Breast CancerBRCA1 mutantThis compound (100 mg/kg, p.o., q.d.) + Olaparib (50 mg/kg, p.o.) in a PARP inhibitor-resistant modelOvercame acquired PARP inhibitor resistance and demonstrated strong combination activity.[5]

This table summarizes the reported in vivo efficacy of this compound in various BRCA-mutant xenograft models.

Experimental Protocols

In Vitro Cell Viability (Clonogenic Assay)
  • Cell Seeding: Cancer cell lines are seeded at a low density in 6-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Staining: Colonies are fixed and stained with crystal violet.

  • Quantification: The number of colonies in each well is counted to determine the surviving fraction at each drug concentration. The IC50 value is then calculated.

In Vivo Xenograft Studies

Xenograft_Workflow Cell_Culture 1. BRCA-mutant Cancer Cell Culture Cell_Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration of this compound and/or PARP Inhibitor Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Caption: General workflow for preclinical xenograft studies.

  • Cell Implantation: Human cancer cells with BRCA1 or BRCA2 mutations are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are treated with this compound, a PARP inhibitor, a combination of both, or a vehicle control, typically via oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Comparison with Alternatives

PARP Inhibitors

PARP inhibitors (e.g., Olaparib, Niraparib) are the established standard of care for many patients with BRCA-mutant cancers. They function by trapping PARP on DNA, leading to the accumulation of double-strand breaks that are lethal in HRD cells. Preclinical data suggests that this compound can act synergistically with PARP inhibitors and may even overcome acquired resistance to them, highlighting a potential combination therapy strategy.[1][8]

Other USP1 Inhibitors

Several other USP1 inhibitors are in early stages of clinical development. One such example is KSQ-4279 (also known as RO7623066), which has also shown preclinical efficacy in BRCA-deficient models as a single agent and in combination with PARP inhibitors.[9][10][11] These emerging agents represent a continued interest in targeting USP1 for the treatment of HRD cancers.

Conclusion and Future Directions

The preclinical data for this compound demonstrates its potential as a targeted therapy for BRCA-mutant cancers, both as a monotherapy and in combination with PARP inhibitors. Its distinct mechanism of action offers a potential strategy to overcome PARP inhibitor resistance.

However, the discontinuation of this compound's clinical development due to liver toxicity is a significant hurdle.[1][2] This underscores the importance of careful toxicological profiling for any future USP1 inhibitors. Despite the clinical setback for this compound, the robust preclinical efficacy data provides a strong rationale for the continued investigation of USP1 as a therapeutic target in BRCA1 and BRCA2-mutant cancers. Future research will likely focus on developing USP1 inhibitors with improved safety profiles.

References

TNG348: A Comparative Analysis in Homologous Recombination Deficient (HRD) Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TNG348, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), has demonstrated significant preclinical efficacy in cancers with homologous recombination deficiency (HRD), a common vulnerability in a range of tumors including certain types of ovarian, breast, prostate, and pancreatic cancers. This guide provides a comparative analysis of this compound's effects in different HRD backgrounds, its synergy with existing therapies, and a summary of its clinical development.

Mechanism of Action: A Novel Approach to Synthetic Lethality

This compound functions by inhibiting USP1, a key enzyme responsible for the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA).[1] In HRD cells, particularly those with BRCA1 or BRCA2 mutations, the inhibition of USP1-mediated PCNA deubiquitination disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[2][3][4] This disruption leads to an accumulation of DNA damage and ultimately, synthetic lethality.

Notably, the mechanism of this compound is distinct from that of Poly (ADP-ribose) polymerase inhibitors (PARPis), which target the base excision repair pathway.[2][3][5] This mechanistic divergence forms the basis for the observed synergy between this compound and PARPis.

Preclinical Efficacy of this compound in HRD Backgrounds

Preclinical studies have consistently shown the potency of this compound as a single agent and in combination with PARP inhibitors in various HRD cancer models.

Single-Agent Activity

In vitro studies have demonstrated the selective cytotoxicity of this compound in cancer cell lines harboring BRCA1/2 mutations.

Cell LineHRD StatusThis compound IC50
MDA-MB-436BRCA1 mutant68.3 nmol/L[6][7]
HCC1954BRCA1 wild-typeNo significant impact[6]
Combination Therapy with PARP Inhibitors

The combination of this compound with PARP inhibitors, such as olaparib and niraparib, has shown strong synergistic effects in preclinical models, including those that have developed resistance to PARP inhibitors.

Cancer ModelHRD StatusTreatmentOutcome
BRCA2-mutated Ovarian Cancer PDXBRCA2 mutantThis compound (100 mg/kg) + Niraparib (30 mg/kg)Synergistic tumor growth inhibition[8]
BRCA1-mutated Pancreatic Cancer PDXBRCA1 mutantThis compound (80 mg/kg) + Olaparib (50 mg/kg)Synergistic tumor growth inhibition[8]
BRCA-wt HRD+ Triple-Negative Breast Cancer PDXHRD-positiveThis compound (100 mg/kg) + Niraparib (30 mg/kg)Synergistic tumor growth inhibition[8]
PARPi-resistant BRCA1-mutated Breast Cancer PDXBRCA1 mutant, PARPi-resistantThis compound (100 mg/kg) + Olaparib (50 mg/kg)Overcame PARPi resistance and induced tumor regression[3][9][10]

Clinical Development and Discontinuation

A Phase 1/2 clinical trial (NCT06065059) was initiated to evaluate the safety and efficacy of this compound alone and in combination with olaparib in patients with advanced or metastatic solid tumors harboring BRCA1/2 mutations or other HRD alterations.[11] However, the clinical development of this compound was discontinued due to observations of grade III/IV liver toxicity in patients who were on the study for more than eight weeks.[1][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Determination of HRD Status

HRD status in preclinical models is determined through a combination of methods:

  • Genomic Sequencing: Identification of germline or somatic mutations in genes involved in the homologous recombination repair pathway, such as BRCA1 and BRCA2.[13]

  • Genomic Scar Analysis: Assays that measure the cumulative result of HRD on the genome, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[14][15][16] Commercially available tests like myChoice HRD and FoundationOne CDx are often used.[16]

  • Functional Assays: Methods like RAD51 foci formation assays assess the cell's ability to form RAD51 foci at sites of DNA damage, a key step in homologous recombination.[14][15]

Clonogenic Survival Assay

This assay is used to determine the long-term survival of cells after treatment with this compound, PARP inhibitors, or a combination.

  • Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.

  • Treatment: Cells are treated with varying concentrations of the drugs for a specified period (e.g., 24 hours).

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 8-21 days to allow colony formation.[2]

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is then counted.[2]

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, adjusted for plating efficiency.

Western Blot for Ubiquitinated PCNA and FANCD2

This technique is used to detect the accumulation of ubiquitinated forms of PCNA and FANCD2, direct substrates of USP1.

  • Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for PCNA and FANCD2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to unmodified and ubiquitinated forms of the proteins are visualized. An increase in the higher molecular weight bands indicates an increase in ubiquitination.[17][18][19][20][21]

Visualizing the Pathway and Workflow

TNG348_Mechanism cluster_DNA_Damage DNA Damage Response cluster_HRD HRD Cancer Cell cluster_TNG348_Action This compound Intervention cluster_Outcome Therapeutic Outcome DNA_Damage DNA Double-Strand Break HR_Repair Homologous Recombination Repair (HRR) DNA_Damage->HR_Repair TLS Translesion Synthesis (TLS) DNA_Damage->TLS BRCA_mut BRCA1/2 Mutation Defective_HR Defective HRR BRCA_mut->Defective_HR leads to Defective_HR->TLS Increased reliance on DNA_damage_acc DNA Damage Accumulation Defective_HR->DNA_damage_acc contributes to This compound This compound USP1 USP1 This compound->USP1 inhibits TLS_inhibition TLS Inhibition ub_PCNA Ubiquitinated PCNA USP1->ub_PCNA deubiquitinates ub_PCNA->TLS enables PCNA PCNA PCNA->ub_PCNA ubiquitination TLS_inhibition->DNA_damage_acc leads to Synthetic_Lethality Synthetic Lethality DNA_damage_acc->Synthetic_Lethality results in

Caption: Mechanism of this compound-induced synthetic lethality in HRD cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start_vitro HRD Cancer Cell Lines treatment Treat with this compound and/or PARPi start_vitro->treatment clonogenic Clonogenic Assay treatment->clonogenic western Western Blot (ub-PCNA, ub-FANCD2) treatment->western viability Cell Viability (IC50) clonogenic->viability synergy Synergy Analysis viability->synergy start_vivo PDX/Xenograft Models (HRD Backgrounds) treatment_vivo Administer this compound and/or PARPi start_vivo->treatment_vivo tumor_monitoring Monitor Tumor Volume treatment_vivo->tumor_monitoring toxicity_assessment Assess Toxicity treatment_vivo->toxicity_assessment efficacy_evaluation Evaluate Tumor Growth Inhibition tumor_monitoring->efficacy_evaluation

Caption: Preclinical evaluation workflow for this compound in HRD cancer models.

References

TNG348 and PARP Inhibitors: A Synergistic Approach to Combatting HRD-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic effects of TNG348 with PARP inhibitors in homologous recombination deficient (HRD) tumors.

This guide provides an objective comparison of the performance of this compound as a standalone agent versus its combination with PARP inhibitors, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Mechanism of Synergy: A Two-Pronged Attack on DNA Damage Repair

This compound is a potent and selective allosteric inhibitor of ubiquitin-specific protease 1 (USP1). USP1 plays a crucial role in the DNA damage tolerance (DDT) pathway, specifically through the deubiquitination of proliferating cell nuclear antigen (PCNA). By inhibiting USP1, this compound prevents the removal of ubiquitin from PCNA, leading to an accumulation of ubiquitinated PCNA. This disrupts translesion synthesis (TLS), a DNA damage tolerance mechanism.[1]

PARP (poly(ADP-ribose) polymerase) inhibitors, on the other hand, function by trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of double-strand breaks during DNA replication. In cells with a deficient homologous recombination (HR) pathway for DNA repair, these double-strand breaks cannot be efficiently repaired, leading to cell death.[2]

The synergistic effect of combining this compound with PARP inhibitors stems from their distinct and complementary mechanisms of action. While PARP inhibitors increase the load of DNA double-strand breaks, this compound simultaneously cripples a key DNA damage tolerance pathway. This dual assault on the cancer cell's ability to manage DNA damage results in a synthetic lethal interaction, leading to enhanced tumor cell killing, particularly in HRD-positive cancers such as those with BRCA1/2 mutations.[1][2]

Below is a diagram illustrating the distinct and synergistic mechanisms of this compound and PARP inhibitors.

cluster_0 DNA Damage cluster_1 DNA Repair & Tolerance Pathways Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits Double-Strand Break Double-Strand Break Homologous Recombination Homologous Recombination Double-Strand Break->Homologous Recombination repaired by PARP1->Single-Strand Break repairs PARP1->Double-Strand Break trapping leads to Cell Survival Cell Survival Homologous Recombination->Cell Survival HR Deficiency HR Deficiency USP1 USP1 ub-PCNA ub-PCNA USP1->ub-PCNA deubiquitinates Translesion Synthesis Translesion Synthesis ub-PCNA->Translesion Synthesis activates Translesion Synthesis->Cell Survival promotes PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 inhibits & traps This compound This compound This compound->USP1 inhibits Cell Death Cell Death HR Deficiency->Cell Death leads to DNA Damage->ub-PCNA stalled replication forks lead to ubiquitination of PCNA

Caption: this compound and PARP inhibitor synergistic mechanism.

Preclinical Data: In Vitro and In Vivo Synergistic Efficacy

Preclinical studies have demonstrated the potent synergy between this compound and PARP inhibitors in various HRD-positive cancer models.

In Vitro Synergistic Activity

The combination of this compound with PARP inhibitors, such as olaparib and niraparib, has shown significant synergistic cytotoxicity in a panel of breast and ovarian cancer cell lines with BRCA1/2 mutations or other HRD features. For instance, in the COV362 and HCC1395 BRCA1-mutant ovarian and breast cancer cell lines, the addition of this compound potentiated the effect of olaparib, reducing its IC50 by five-fold.[1]

Cell LineCancer TypeHRD StatusThis compound IC50 (μM)Olaparib IC50 (μM)Olaparib + this compound IC50 (μM)Fold Potentiation
COV362OvarianBRCA1 mut>10~1~0.25x
HCC1395BreastBRCA1 mut>10~1~0.25x

Table 1: In Vitro synergistic effect of this compound and Olaparib in BRCA1-mutant cell lines. Data extracted from "Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency".[1]

In Vivo Antitumor Activity in Xenograft Models

The synergistic antitumor activity of this compound in combination with PARP inhibitors has been validated in in vivo patient-derived xenograft (PDX) models. In multiple HRD-positive breast, ovarian, and pancreatic cancer PDX models, the combination of this compound with either olaparib or niraparib resulted in significant tumor growth inhibition and, in some cases, tumor regression, which was superior to the effects of either agent alone.[1] The combination was also shown to be effective in models of acquired resistance to PARP inhibitors.[2][3]

PDX ModelCancer TypeHRD StatusTreatmentTumor Growth Inhibition (%)
BR-05-0028BreastBRCA2 mutThis compoundModerate
OlaparibModerate
This compound + Olaparib Significant Regression
PA-13-0038PancreaticBRCA2 mutThis compoundLow
NiraparibModerate
This compound + Niraparib Significant Inhibition
ST4139OvarianBRCA1 mutThis compoundModerate
OlaparibModerate
This compound + Olaparib Significant Regression

Table 2: In Vivo antitumor activity of this compound in combination with PARP inhibitors in PDX models. Data summarized from "Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency".[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Protocol:

  • Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both for 72-96 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a non-linear regression analysis.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.

Protocol:

  • Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.

  • Treat the cells with the indicated concentrations of this compound, a PARP inhibitor, or the combination for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Patient-Derived Xenograft (PDX) Studies

PDX models are generated by implanting tumor fragments from a patient directly into immunocompromised mice, thereby preserving the original tumor's architecture and heterogeneity.

Protocol:

  • Subcutaneously implant fresh patient-derived tumor fragments (approximately 20-30 mm³) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, PARP inhibitor alone, this compound + PARP inhibitor).

  • Administer the drugs via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Below is a diagram outlining the general workflow for a patient-derived xenograft study.

cluster_0 Treatment Groups Patient Tumor Biopsy Patient Tumor Biopsy Tumor Fragmentation Tumor Fragmentation Patient Tumor Biopsy->Tumor Fragmentation Implantation in Mice Implantation in Mice Tumor Fragmentation->Implantation in Mice Subcutaneous Tumor Growth Monitoring Tumor Growth Monitoring Implantation in Mice->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumor volume ~150mm³ Treatment Groups Treatment Groups Randomization->Treatment Groups Tumor & Weight Measurement Tumor & Weight Measurement Treatment Groups->Tumor & Weight Measurement Twice weekly Vehicle Vehicle This compound This compound PARP Inhibitor PARP Inhibitor Combination Combination Endpoint Analysis Endpoint Analysis Tumor & Weight Measurement->Endpoint Analysis

References

TNG348: A Potent Allosteric USP1 Inhibitor Outpacing First-Generation Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TNG348, a novel, potent, and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), against first-generation USP1 inhibitors. The data presented herein, compiled from preclinical studies, highlights the superior potency and selectivity of this compound, positioning it as a significant advancement in the development of targeted therapies for cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.

Executive Summary

This compound is an orally bioavailable, allosteric inhibitor of USP1 that has demonstrated robust preclinical activity.[1] Unlike first-generation USP1 inhibitors, such as ML323 and pimozide, which have served as important tool compounds, this compound exhibits significantly improved potency and a distinct allosteric mechanism of action. While the clinical development of this compound was halted due to observations of liver toxicity in a Phase 1 trial, the preclinical data underscores the therapeutic potential of targeting USP1 with next-generation inhibitors and provides a valuable benchmark for future drug development.[2][3]

Potency Comparison: this compound vs. First-Generation USP1 Inhibitors

Quantitative analysis of inhibitory activity reveals a significant potency advantage for this compound over first-generation compounds. The following tables summarize the available half-maximal inhibitory concentration (IC50) data from biochemical and cellular assays.

It is important to note that the following data is compiled from separate studies, and direct head-to-head comparisons in the same experimental settings are not publicly available. Therefore, these values should be interpreted with caution.

Biochemical Potency
CompoundAssay TypeTargetIC50 (nM)Reference
This compound Ubiquitin-Rhodamine 110USP182[4]
ML323 Ubiquitin-RhodamineUSP1-UAF176[5]
Cellular Potency
CompoundCell LineAssay TypeIC50 (nM)Reference
This compound MDA-MB-436 (BRCA1 mutant)ub-PCNA Induction (AlphaLISA)95[4]
This compound MDA-MB-436 (BRCA1 mutant)Cell Viability68[4]
ML323 Not specifiedNot specifiedNot specified
Pimozide Not specifiedNot specifiedNot specified

Mechanism of Action: A Tale of Two Binding Sites

This compound's enhanced potency and selectivity are attributed to its unique allosteric binding mode. While first-generation inhibitors often interact with the catalytic site, this compound binds to a cryptic pocket on the USP1 enzyme, inducing a conformational change that inhibits its deubiquitinase activity.[4] This allosteric mechanism contributes to its high selectivity for USP1 over other deubiquitinating enzymes (DUBs).

Signaling Pathway and Experimental Workflows

To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

USP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination cluster_downstream_effects Downstream Effects DNA_Lesion DNA Lesion RAD18 RAD18/RAD6 DNA_Lesion->RAD18 activates PCNA PCNA RAD18->PCNA ubiquitinates FANCD2 FANCD2 RAD18->FANCD2 ubiquitinates ub_PCNA ub-PCNA PCNA->ub_PCNA TLS Translesion Synthesis ub_PCNA->TLS activates ub_FANCD2 ub-FANCD2 FANCD2->ub_FANCD2 FA_Pathway Fanconi Anemia Pathway ub_FANCD2->FA_Pathway activates USP1 USP1 USP1->ub_PCNA deubiquitinates USP1->ub_FANCD2 deubiquitinates Cell_Death Cell Death (in HRD+ cells) DNA_Repair DNA Repair TLS->DNA_Repair FA_Pathway->DNA_Repair This compound This compound This compound->USP1 inhibits First_Gen_Inhibitors First-Gen Inhibitors (e.g., ML323) First_Gen_Inhibitors->USP1 inhibits

Caption: USP1 Signaling Pathway and Inhibition.

Experimental_Workflow_Biochemical cluster_reagents Reagents cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis USP1_Enzyme Recombinant USP1 Enzyme Incubation Incubate Enzyme with Inhibitor USP1_Enzyme->Incubation Ub_Rho110 Ubiquitin-Rhodamine 110 (Substrate) Add_Substrate Add Ub-Rho110 Ub_Rho110->Add_Substrate Inhibitor This compound or First-Gen Inhibitor Inhibitor->Incubation Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Biochemical Potency Assay Workflow.

Experimental_Workflow_Cellular cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_data_analysis Data Analysis Seed_Cells Seed HRD+ Cancer Cells (e.g., MDA-MB-436) Add_Inhibitor Add this compound or First-Gen Inhibitor Seed_Cells->Add_Inhibitor Lyse_Cells Lyse Cells Add_Inhibitor->Lyse_Cells AlphaLISA Perform ub-PCNA AlphaLISA Assay Lyse_Cells->AlphaLISA Measure_Signal Measure AlphaLISA Signal AlphaLISA->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

References

A Comparative Analysis of the Therapeutic Window of TNG348 and Similar USP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic window of the discontinued USP1 inhibitor, TNG348, with a similar clinical-stage compound, KSQ-4279 (also known as RO7623066). The analysis is based on publicly available preclinical and clinical data. The discontinuation of this compound due to liver toxicity highlights the critical importance of a compound's therapeutic window in the successful translation from preclinical promise to clinical viability.[1][2][3]

Executive Summary

This compound, an allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), demonstrated significant preclinical efficacy in cancers with BRCA1/2 mutations and other homologous recombination deficiencies (HRD).[4][5][6] However, its clinical development was terminated in a Phase 1/2 trial due to the observation of grade 3/4 liver function abnormalities in patients.[1][2][3] In contrast, KSQ-4279, another potent USP1 inhibitor, has shown a more favorable safety profile in its early clinical evaluation, with a maximum tolerated dose (MTD) not being reached in a Phase 1 study.[7] This guide will delve into the available data to objectively compare the therapeutic windows of these two compounds.

Quantitative Data Comparison

The following table summarizes the available preclinical and clinical data for this compound and KSQ-4279 to facilitate a direct comparison of their therapeutic profiles.

ParameterThis compoundKSQ-4279 (RO7623066)
Mechanism of Action Allosteric inhibitor of USP1Potent inhibitor of USP1
Target Indications BRCA1/2-mutant and other HRD+ solid tumorsBRCA-deficient cancers, advanced solid tumors
Preclinical Efficacy (Xenograft Models) Showed tumor growth inhibition and regression in multiple models.[4][8]Dose-dependent tumor growth inhibition and regression in ovarian and TNBC PDX models.[9][10]
Effective Preclinical Doses 100 mg/kg p.o. q.d. in combination with niraparib; 80 mg/kg p.o. b.i.d. in combination with olaparib.100 mg/kg and 300 mg/kg as a single agent showed significant tumor growth inhibition.[9][10]
Preclinical Tolerability Reported as "well tolerated" with no body weight loss observed in in vivo studies.[6]Reported as "well-tolerated" as a single agent and in combination with olaparib, with no evidence of dose-limiting hematologic-related toxicities. Efficacious doses were "well below its maximum tolerated dose."
Clinical Trial Status Discontinued (Phase 1/2)Ongoing (Phase 1)
Observed Clinical Toxicities Grade 3/4 liver function abnormalities. [1][2][3]Anemia reported as the most common side effect. A maximum tolerated dose (MTD) was not reached.[7]
Therapeutic Window Narrow and ultimately unacceptable in the clinical setting. Appears to be wider than this compound based on early clinical data.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the findings cited in this guide. Below are generalized protocols for key experiments used in the evaluation of USP1 inhibitors.

1. In Vivo Efficacy Assessment in Xenograft Models

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs) with relevant genetic backgrounds (e.g., BRCA1/2 mutations).

  • Tumor Implantation: Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice. Tumor growth is monitored regularly using calipers to measure tumor volume.

  • Dosing Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., this compound or KSQ-4279) is administered orally (p.o.) via gavage at various dose levels and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)). A vehicle control group receives the formulation without the active compound.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and survival. Tumor volumes and body weights are measured throughout the study.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects compared to the control group.

2. Preclinical Toxicity Assessment (Maximum Tolerated Dose - MTD)

  • Animal Models: Healthy rodents (e.g., mice or rats) are used for initial toxicity studies.

  • Dose Escalation: A dose escalation study is conducted where cohorts of animals receive increasing doses of the test compound.

  • Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.

  • Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues from major organs are collected for histopathological analysis to identify any compound-related toxicities. Blood samples are also collected for hematology and clinical chemistry analysis.

Visualizations

USP1 Signaling Pathway in DNA Damage Repair

USP1_Pathway USP1 Signaling Pathway in DNA Damage Repair cluster_DNA_Damage DNA Damage cluster_Ubiquitination Ubiquitination cluster_Repair DNA Repair Pathways DNA_Lesion DNA Lesion (e.g., Interstrand Crosslink) FANCI_FANCD2 FANCI-FANCD2 Complex DNA_Lesion->FANCI_FANCD2 PCNA PCNA DNA_Lesion->PCNA Ub_FANCI_FANCD2 Ub-FANCI-FANCD2 FANCI_FANCD2->Ub_FANCI_FANCD2 Ubiquitination Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination FA_Pathway Fanconi Anemia Pathway Ub_FANCI_FANCD2->FA_Pathway Activates TLS Translesion Synthesis Ub_PCNA->TLS Activates USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->Ub_FANCI_FANCD2 Deubiquitinates USP1_UAF1->Ub_PCNA Deubiquitinates This compound This compound / KSQ-4279 This compound->USP1_UAF1 Inhibits

USP1's role in DNA repair and the point of inhibition.

Experimental Workflow for Therapeutic Window Evaluation

Therapeutic_Window_Workflow Experimental Workflow for Therapeutic Window Evaluation cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development In_Vitro In Vitro Potency (IC50) In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (MTD Studies) In_Vitro->In_Vivo_Toxicity Therapeutic_Index Preclinical Therapeutic Index (MTD / Effective Dose) In_Vivo_Efficacy->Therapeutic_Index In_Vivo_Toxicity->Therapeutic_Index Phase1 Phase 1 Clinical Trial (Safety, PK/PD, RP2D) Therapeutic_Index->Phase1 Informs Starting Dose Clinical_Therapeutic_Window Clinical Therapeutic Window Phase1->Clinical_Therapeutic_Window

A generalized workflow for assessing therapeutic window.

References

Safety Operating Guide

Navigating the Safe Disposal of TNG348: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of TNG348, an experimental USP1 inhibitor. Although the development of this compound was discontinued due to observations of liver toxicity in clinical trials, remaining laboratory stocks require careful management as potentially hazardous pharmaceutical waste.

Immediate Safety and Logistical Information

Given the known toxicity of this compound, all personnel handling this compound must adhere to strict safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as lab coats, safety goggles, and chemical-resistant gloves. All disposal procedures should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

This compound: Compound Characteristics Relevant to Disposal

The following table summarizes key characteristics of this compound that inform its handling and disposal procedures.

CharacteristicImplication for Disposal
Compound Type Investigational Drug (USP1 Inhibitor)
Known Hazards Liver Toxicity
Formulation May be in solid (powder) form or in solution (e.g., with DMSO, PEG300, Tween-80, Saline)[1]
Status Development Discontinued

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline based on best practices for hazardous and pharmaceutical waste; always consult your institution's specific waste management policies.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Empty Containers: Any "empty" containers that once held this compound should be treated as hazardous waste, as they may retain residual amounts of the compound. These should be placed in the solid hazardous waste container.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound waste," "this compound in DMSO solution"). Include the date of waste generation.

3. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified EHS or waste management service. Do not attempt to dispose of this compound down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

TNG348_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Powder, Contaminated Items) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste solid_container Seal & Label Solid Waste Container solid_waste->solid_container liquid_container Seal & Label Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for EHS Waste Pickup storage->disposal end End: Disposal Complete disposal->end

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for the Investigational Compound TNG348

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY ALERT: The clinical development of TNG348, a USP1 inhibitor, was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients who were on the study for longer than eight weeks[1][2]. While this compound is available for research purposes, it is crucial to handle it with the utmost caution, recognizing the significant hepatotoxic potential demonstrated in clinical trials. All personnel must adhere to stringent safety protocols for handling hazardous substances.

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound. Given its status as a hazardous investigational compound, all procedures should be performed within a designated controlled area.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous drugs[3][4][5][6].

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovesWear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately if contaminated and both pairs regularly (e.g., every hour)[5].
Body Disposable GownUse a disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed immediately after a spill or every two to three hours[3][5].
Eyes/Face Safety Goggles & Face ShieldWear chemical splash goggles and a face shield, especially when there is a risk of splashes or aerosols[3][6].
Respiratory N95 Respirator or HigherA NIOSH-approved respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation[3][4]. Surgical masks do not provide adequate protection[3].
Feet Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan for Handling this compound

1. Preparation and Work Area:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.

  • The work surface should be covered with a disposable, absorbent, plastic-backed pad. This pad should be disposed of as hazardous waste after the procedure or in case of a spill[7].

  • Ensure a spill kit is readily available in the handling area.

2. Reconstitution and Dilution:

  • This compound is an orally available small molecule[8][9]. For research purposes, it is often supplied as a solid.

  • A common solvent for reconstitution is Dimethyl Sulfoxide (DMSO) to create a stock solution[8].

  • For in vivo studies, further dilution may be required with co-solvents such as PEG300, Tween-80, and saline[8].

  • Carefully uncap vials and use techniques to avoid aerosol generation.

3. Storage:

  • Store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[8].

  • Aliquot solutions after preparation to avoid repeated freeze-thaw cycles[8].

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Contaminated Labware (vials, pipette tips, etc.) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (gloves, gowns, etc.) Carefully remove PPE to avoid self-contamination and place it in a sealed hazardous waste bag or container immediately after use[5][7].
Liquid Waste Collect all liquid waste containing this compound in a sealed, shatterproof container that is clearly labeled as hazardous waste.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of ubiquitin-specific protease 1 (USP1)[8][10]. USP1 plays a key role in DNA damage repair by deubiquitinating proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[8]. By inhibiting USP1, this compound prevents this deubiquitination, leading to an accumulation of ubiquitinated PCNA and FANCD2. This disrupts the DNA repair process, particularly translesion synthesis, which is critical for the survival of cancer cells with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD)[8][11][12][13][14].

Caption: Mechanism of action of this compound as a USP1 inhibitor.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

TNG348_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Designated Work Area A->B C Retrieve this compound from Storage B->C D Reconstitute/Dilute in Fume Hood C->D E Perform Experiment D->E F Dispose of Contaminated Materials in Hazardous Waste E->F G Clean Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard laboratory workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。